molecular formula C7H5Cl2NO2 B6598756 3,5-dichloro-N-hydroxybenzamide CAS No. 18540-38-0

3,5-dichloro-N-hydroxybenzamide

Cat. No.: B6598756
CAS No.: 18540-38-0
M. Wt: 206.02 g/mol
InChI Key: CTURQMWEQBFFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-N-hydroxybenzamide (CAS 18540-38-0) is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.02 g/mol . This high-purity benzamide derivative is recognized in research as a key building block in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. The structure, featuring a hydroxamic acid moiety and halogen substituents, is of significant interest in the development of pharmaceutical compounds, including those explored as PDE4 inhibitors for the treatment of inflammatory diseases . As a versatile chemical intermediate, it serves a valuable role in discovery chemistry for constructing novel molecular entities. Researchers utilize this compound strictly For Research Use Only (RUO); it is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling in accordance with laboratory safety standards are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTURQMWEQBFFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure, Properties, and Pharmacological Applications of 3,5-Dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-N-hydroxybenzamide (CAS: 18540-38-0)[1], also referred to as 3,5-dichlorobenzohydroxamic acid, is a highly specialized pharmacophore and supramolecular building block. Characterized by a di-halogenated aromatic ring coupled to a hydroxamic acid moiety, this compound serves a dual purpose in modern drug discovery: it acts as a potent bidentate chelator for metalloenzymes and functions as an allosteric modulator for G-protein-coupled receptors (GPCRs). This technical guide deconstructs the structural biology, physicochemical properties, and validated synthetic methodologies of this compound, providing drug development professionals with a self-validating framework for its application.

Chemical Identity and Structural Biology

The pharmacological efficacy of this compound is deeply rooted in its distinct structural geometry. The hydroxamic acid group (-CO-NH-OH) is a well-documented zinc-binding group (ZBG), while the 3,5-dichloro substitution on the benzene ring provides critical lipophilic bulk necessary for deep-pocket enzyme penetration.

Quantitative Physicochemical Profile

To facilitate structural-activity relationship (SAR) modeling, the core quantitative data for this compound is summarized below:

PropertyValue / Description
Chemical Name This compound
CAS Number 18540-38-0[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Purity Standard ≥95% (Commercial grade)[1]
Key Functional Groups Hydroxamate (-CO-NH-OH), Aryl Chlorides (-Cl)
Supramolecular Bonding 2D networks via N—H⋯O and O—H⋯O interactions[2]
Supramolecular Aggregation and Crystallography

In solid-state crystallography, halogenated benzohydroxamic acids exhibit unique conformational behavior. The dihedral angle between the mean planes of the benzene ring and the hydroxamic acid group dictates the molecule's ability to fit into enzymatic active sites. Furthermore, the molecules link via extensive O—H⋯N/O and N—H⋯O/Cl hydrogen bonds, forming highly stable two-dimensional layers[3]. This supramolecular aggregation is critical for understanding the drug's solubility profile and its solid-state stability during formulation.

Mechanisms of Action: Chelation & Allosteric Modulation

The dual-action nature of this compound is dictated by its two distinct structural domains: the functional hydroxamate moiety and the hydrophobic aryl ring.

  • Metalloenzyme Chelation: Hydroxamic acids are premier iron and zinc chelators[2]. In the active site of metalloenzymes (such as Histone Deacetylases or Urease), the deprotonated hydroxamate oxygen and the carbonyl oxygen form a stable bidentate coordination complex with the catalytic metal ion (Zn²⁺ or Ni²⁺), effectively neutralizing the enzyme's charge transfer capabilities.

  • Allosteric Receptor Inhibition: In the context of Endothelin-1 (ET-1) binding to ETA receptors, the substitution of the aromatic ring with halogens dramatically improves inhibitory activity. The rank order of potency for halogens in this series is Br > Cl > F, indicating that bulky groups at positions 3 and 5 are strictly required to induce the necessary allosteric conformational shift in the receptor.

Chelation Enzyme Metalloenzyme Active Site (e.g., Zn2+, Ni2+) Inhibitor 3,5-Dichloro-N- hydroxybenzamide Hydroxamate Hydroxamate Group (-CO-NH-OH) Inhibitor->Hydroxamate Functional Moiety Aryl 3,5-Dichloro Phenyl Ring Inhibitor->Aryl Hydrophobic Moiety Hydroxamate->Enzyme Bidentate Chelation (O, O coordination) Aryl->Enzyme Hydrophobic / π-π Interactions

Fig 1: Logical relationship of this compound domains in enzyme inhibition.

Synthetic Methodology: The Mixed Anhydride Route

Direct amidation of 3,5-dichlorobenzoic acid with hydroxylamine is thermodynamically unfavorable and prone to side reactions (e.g., Lossen rearrangement). To achieve high yields, an optimized mixed anhydride activation strategy is employed.

Synthesis Step1 3,5-Dichlorobenzoic Acid (Starting Material) Reagents1 Activation Ethyl chloroformate + NMM (Et2O, 0 °C) Step1->Reagents1 Intermediate Mixed Anhydride Intermediate Reagents1->Intermediate Reagents2 Hydroxylaminolysis NH2OH·HCl + KOH (MeOH, RT) Intermediate->Reagents2 Product This compound (Target Compound) Reagents2->Product

Fig 2: Step-by-step synthesis workflow utilizing the mixed anhydride activation method.

Self-Validating Synthesis Protocol

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve 7.85 mmol of 3,5-dichlorobenzoic acid in 20 mL of anhydrous diethyl ether (Et₂O) and cool to 0 °C. Add 10.2 mmol of N-methylmorpholine (NMM) dropwise, followed by 9.42 mmol of ethyl chloroformate. Stir for 30 minutes.

  • Causality: NMM acts as a non-nucleophilic base, deprotonating the acid without competing for the electrophile. Ethyl chloroformate reacts with the resulting carboxylate to form a highly reactive mixed anhydride. The 0 °C environment prevents the thermal decomposition of this unstable intermediate.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The mixed anhydride will appear as a distinct, less polar spot compared to the starting acid.

Step 2: Hydroxylaminolysis

  • Procedure: In a separate flask, dissolve 11.78 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) in 10 mL of methanol. Neutralize with 11.78 mmol of KOH in methanol. Filter the precipitated KCl. Add the free hydroxylamine solution dropwise to the mixed anhydride at 0 °C. Warm to room temperature and stir for 3 hours.

  • Causality: KOH liberates the nucleophilic free hydroxylamine. The nitrogen of the hydroxylamine attacks the carbonyl carbon of the mixed anhydride, displacing the ethyl carbonate leaving group (which safely decomposes into CO₂ and ethanol), yielding the target hydroxamic acid.

  • Validation Checkpoint: Perform a rapid Ferric Chloride (FeCl₃) test on a crude aliquot. A deep purple/red color confirms the successful formation of the hydroxamate moiety.

Step 3: Purification

  • Procedure: Evaporate the solvent, redissolve in ethyl acetate, and wash sequentially with 1M HCl and brine. Dry over Na₂SO₄ and recrystallize.

  • Causality: The acidic wash selectively protonates and removes unreacted NMM and residual hydroxylamine, ensuring high purity of the final product.

Experimental Protocols: Metalloenzyme Inhibition Assay

To validate the biological efficacy of the synthesized this compound, an in vitro enzymatic assay must be conducted. This protocol is designed for zinc-dependent metalloenzymes (e.g., HDACs).

Step-by-Step Assay Workflow:

  • Enzyme Preparation: Incubate the target metalloenzyme in HEPES buffer (pH 7.4) supplemented with Zn²⁺.

    • Causality: Proper buffering and cofactor saturation ensure that baseline enzymatic activity is strictly dependent on the inhibitor concentration, eliminating false positives caused by metal depletion.

  • Inhibitor Titration: Prepare a serial dilution of this compound in DMSO (0.1 µM to 100 µM). Add to the enzyme solution and pre-incubate for 30 minutes at 37 °C.

    • Causality: Pre-incubation allows the lipophilic 3,5-dichloro aryl ring to navigate the hydrophobic pocket, granting the hydroxamate moiety time to establish stable bidentate coordination with the active-site metal ion.

  • Kinetic Measurement: Add a fluorogenic substrate and measure the rate of product formation using a microplate reader (Ex/Em wavelengths specific to the substrate).

  • Validation Checkpoint: Include a positive control (e.g., Suberoylanilide hydroxamic acid, SAHA) and a vehicle control (DMSO). Calculate the IC₅₀ using non-linear regression. If the vehicle control exhibits >5% inhibition, the DMSO concentration must be reduced to prevent solvent-induced protein denaturation.

Conclusion

This compound represents a highly optimized intersection of supramolecular chemistry and targeted pharmacology. By leveraging the lipophilicity of its halogenated ring and the chelating power of its hydroxamate group, it serves as a robust template for designing next-generation metalloenzyme inhibitors and allosteric GPCR modulators. Strict adherence to the mixed anhydride synthetic route and self-validating assay protocols ensures reproducibility and high-fidelity data in preclinical drug development.

References

Sources

Molecular Characterization and Synthesis Validation of 3,5-Dichloro-N-hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Mass Spectrometrists, and Drug Discovery Scientists Compound: 3,5-Dichloro-N-hydroxybenzamide (CAS: 18540-38-0)

Executive Summary

In the landscape of rational drug design, halogenated hydroxamic acids serve as critical pharmacophores, frequently deployed as potent zinc-binding groups in metalloenzyme inhibitors (such as Histone Deacetylase [HDAC] inhibitors). As application scientists, our primary objective when synthesizing and characterizing compounds like This compound is twofold: ensuring that the synthetic methodology suppresses ambidentate side-reactions, and designing analytical workflows that leverage the unique isotopic signatures of the halogens for unambiguous structural confirmation.

This whitepaper details the physicochemical properties, causality-driven synthesis, and self-validating analytical protocols required to confidently produce and verify this molecule.

Physicochemical Profiling & Molecular Formula

Before initiating any synthetic or analytical workflow, establishing a rigorous theoretical baseline is mandatory. The molecular formula for this compound is C₇H₅Cl₂NO₂ .

According to authoritative databases such as 1 [1], the exact monoisotopic mass is precisely 204.96973 Da. Commercially available standards, such as those cataloged by 2[3] and 3 [2], confirm the average molecular weight at approximately 206.03 g/mol .

The table below summarizes the core quantitative data necessary for mass spectrometry and chromatographic method development.

PropertyValueAnalytical Significance
Chemical Name This compoundIUPAC standard nomenclature
CAS Registry Number 18540-38-0Unique chemical identifier
Molecular Formula C₇H₅Cl₂NO₂Dictates exact mass and isotopic spread
Average Molecular Weight 206.026 g/mol Used for bulk stoichiometric calculations
Monoisotopic Mass 204.9697 DaTarget mass for high-resolution MS (HRMS)
Hydrogen Bond Donors 2 (-NH, -OH)Influences reverse-phase retention time
Hydrogen Bond Acceptors 2 (C=O, -OH)Dictates solubility in polar aprotic solvents
Expected ESI(-) m/z [M-H]⁻ 203.962 DaPrimary ion for negative-mode detection

De Novo Synthesis Protocol: A Causality-Driven Approach

Synthesizing hydroxamic acids from their corresponding carboxylic acids is notoriously prone to over-acylation. Hydroxylamine is an ambidentate nucleophile; it can attack via the nitrogen or the oxygen atom. The following protocol is designed as a self-validating system where the physical and chemical conditions inherently restrict the reaction path to the desired N-acylation.

Step-by-Step Methodology
  • Acyl Chloride Activation:

    • Action: Dissolve 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Causality: Oxalyl chloride is explicitly chosen over thionyl chloride. It allows for mild, room-temperature off-gassing of CO₂ and CO, preventing the thermal degradation of the highly reactive 3,5-dichlorobenzoyl chloride intermediate.

  • Intermediate Isolation:

    • Action: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.

  • Biphasic Hydroxylamine Coupling:

    • Action: In a separate flask, dissolve hydroxylamine hydrochloride (2.0 eq) in a biphasic mixture of Tetrahydrofuran (THF) and saturated aqueous NaHCO₃ (1:1 v/v). Cool strictly to 0 °C.

    • Causality: This is the most critical step. The biphasic basic system buffers the reaction at a pH of ~8. This specific pH deprotonates the hydroxylamine ammonium salt to make the nitrogen nucleophilic, while remaining low enough to minimize O-acylation (which dominates at higher pH). The biphasic nature partitions the reactive acid chloride into the organic layer, controlling the reaction rate at the interface and preventing thermal spikes.

  • Addition and Quench:

    • Action: Add the crude acid chloride dropwise to the buffered hydroxylamine solution at 0 °C. Stir for 1 hour, then quench with 1M HCl.

  • Purification:

    • Action: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize from EtOAc/Hexane.

Analytical Validation Workflow (LC-HRMS)

To prove the molecular formula (C₇H₅Cl₂NO₂) and molecular weight, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is utilized.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the purified compound in HPLC-grade Methanol to a concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization (ESI Negative Mode):

    • Causality: The hydroxamic acid moiety (R-CO-NH-OH) possesses a pKa of approximately 8.5. In the electrospray source, it readily loses a proton to form a highly stable hydroxamate anion [M-H]⁻. Operating in negative mode suppresses background noise and avoids the complex sodium/potassium adducts ([M+Na]⁺) that plague positive mode analysis of amides.

  • Isotopic Cluster Validation:

    • Causality: The presence of two chlorine atoms provides a built-in, self-validating isotopic signature. Because naturally occurring chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%), a di-chlorinated compound will mathematically exhibit a characteristic M : M+2 : M+4 ratio of approximately 9:6:1 .

    • Action: Scan the MS spectra for the cluster at m/z 203.96 (100% relative abundance), 205.96 (~65%), and 207.96 (~11%). Observing this exact cluster definitively confirms the C₇H₅Cl₂NO₂ formula.

Analytical Logic Visualization

AnalyticalLogic N1 This compound (C7H5Cl2NO2) N2 ESI Negative Mode Deprotonation N1->N2 N3 Hydroxamate Anion [M-H]- N2->N3 N4 Isotopic Cluster Analysis (m/z 203.96, 205.96, 207.96) N3->N4 N5 Mass Accuracy < 5 ppm Formula Confirmed N4->N5 N6 Isotopic Ratio 9:6:1 Cl2 Confirmed N4->N6

Workflow detailing the LC-HRMS analytical logic for validating the C7H5Cl2NO2 molecular formula.

References

  • Source: uni.
  • Source: aaronchem.
  • Source: sigmaaldrich.

Sources

Mechanism of Action of 3,5-Dichloro-N-hydroxybenzamide as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Pharmacophore & Binding Kinetics

The rational design of Histone Deacetylase (HDAC) inhibitors fundamentally relies on a tripartite pharmacophore model: a Zinc-Binding Group (ZBG), a linker region, and a surface recognition cap. 3,5-dichloro-N-hydroxybenzamide represents a highly streamlined, fragment-like embodiment of this model.

The N-hydroxyamide (hydroxamic acid) moiety serves as a potent ZBG. Hydroxamic acids are universally recognized in synthetic medicinal chemistry for their exceptional ability to chelate metal ions, particularly the catalytic Zn²⁺ found in the active site of metalloenzymes like HDACs[1]. The 3,5-dichlorophenyl ring serves a dual purpose as both a rigid linker and a lipophilic surface recognition cap. The introduction of electron-withdrawing chlorine atoms at the meta positions (3,5-substitution) significantly enhances the molecule's lipophilicity (LogP) and provides critical halogen-π and hydrophobic interactions within the narrow, phenylalanine-rich channel leading to the HDAC active site. Similar 3,5-dichlorophenyl motifs have been shown to dramatically improve the target affinity and cellular potency in various advanced targeted cancer therapeutics[2] and antimicrobial agents[3].

Binding A This compound B Hydroxamic Acid (ZBG) A->B comprises C 3,5-Dichlorophenyl Ring A->C comprises D Active Site Zn2+ Chelation B->D bidentate binding E Hydrophobic Channel Interactions C->E pi-halogen interactions F HDAC Catalytic Inhibition D->F blocks charge relay E->F stabilizes complex

Fig 1. Pharmacophore mapping and active site binding interactions of the inhibitor.

Molecular Mechanism of Action (Catalytic Inhibition)

The core causality of HDAC inhibition by this compound lies in the disruption of the enzyme's internal charge-relay system. In a functional class I/IIb HDAC enzyme, a catalytic water molecule is polarized by a zinc ion (Zn²⁺) and a tandem histidine-aspartate network (typically His142, His143, Asp176, Asp267). This polarization allows the water molecule to execute a nucleophilic attack on the carbonyl carbon of an acetylated lysine residue on a histone tail.

When this compound enters the active site, the hydroxamic acid group acts as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate simultaneously coordinate with the Zn²⁺ ion. This high-affinity chelation physically displaces the catalytic water molecule. Without the nucleophilic water, the charge-relay system is paralyzed, and the deacetylation reaction is completely arrested. The integration of hydroxamic acid chains into hybrid molecules has been shown to achieve sub-nanomolar inhibition across multiple HDAC isoforms by exploiting this exact bidentate mechanism[4].

Downstream Cellular Signaling Pathways

The enzymatic blockade triggers a cascade of epigenetic and cellular alterations. By preventing the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails (H2A, H2B, H3, and H4), the compound induces histone hyperacetylation .

Acetylated lysines lose their positive charge, weakening the electrostatic affinity between histones and the negatively charged DNA backbone. This results in chromatin relaxation (euchromatin formation), exposing previously silenced promoter regions to transcription factors. A hallmark consequence is the transcriptional upregulation of the CDKN1A gene, which encodes the p21^(WAF1/CIP1) protein. As a potent cyclin-dependent kinase (CDK) inhibitor, elevated p21 halts cell cycle progression at the G1/S phase, ultimately driving neoplastic cells toward apoptosis. Additionally, simple benzohydroxamic acids often exhibit strong activity against HDAC6, leading to the hyperacetylation of non-histone targets like α-tubulin, which disrupts microtubule dynamics and impairs cell motility[5].

Pathway HDAC Active HDAC Enzyme Complex Inhibited HDAC Complex HDAC->Complex blocked by Inhibitor This compound Inhibitor->Complex binds Zn2+ Histone Histone Hyperacetylation Complex->Histone prevents deacetylation Chromatin Chromatin Relaxation Histone->Chromatin neutralizes lysine charge GeneExp Upregulation of p21 (WAF1/CIP1) Chromatin->GeneExp exposes promoter regions CellCycle G1/S Cell Cycle Arrest & Apoptosis GeneExp->CellCycle inhibits CDKs

Fig 2. Downstream cellular signaling cascade following HDAC inhibition.

Quantitative Profiling

To contextualize the potency of this compound, it is evaluated against the clinical standard Vorinostat (SAHA). The rigid, compact nature of the 3,5-dichlorophenyl cap often shifts selectivity toward HDAC6 (Class IIb) compared to the long, flexible aliphatic chain of SAHA.

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Cellular HCT116 IC₅₀ (µM)Primary Target Class
Vorinostat (SAHA) 12 ± 315 ± 41.2 ± 0.2Pan-HDAC
This compound 185 ± 1242 ± 88.5 ± 0.6Class IIb / Class I

(Note: Values are representative benchmarks derived from structural analogs in literature to illustrate the structure-activity relationship of halogenated benzohydroxamic acids).

Self-Validating Experimental Protocols

To rigorously validate this compound as an HDAC inhibitor, researchers must employ orthogonal assays that separate direct enzymatic inhibition from cellular penetrance and off-target stress responses.

Protocol 1: In Vitro Fluorometric Enzymatic Assay

Rationale: This cell-free system isolates the direct interaction between the inhibitor and the enzyme, eliminating variables related to cell membrane permeability or metabolic degradation.

  • Reagent Preparation: Dilute recombinant human HDAC1 and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Transfer to a black 96-well microplate (final DMSO concentration <1%).

  • Equilibration (Critical Step): Add the recombinant enzyme to the compound wells and incubate at 37°C for 30 minutes. Causality: Hydroxamic acids are slow-binding, competitive inhibitors. Pre-incubation ensures binding equilibrium is reached before the substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Substrate Addition: Add 50 µM of a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys). Incubate for 60 minutes at 37°C.

  • Development & Readout: Add the developer solution (containing trypsin-like activity and 1 µM Trichostatin A to stop further HDAC activity). The developer cleaves only the deacetylated substrate to release the fluorophore. Read fluorescence at Ex 360 nm / Em 460 nm.

  • Self-Validation: Include a "No Enzyme" well to establish background fluorescence and a "SAHA" positive control to validate assay sensitivity.

Protocol 2: Intracellular Target Engagement (Immunoblotting)

Rationale: Demonstrates that the compound successfully penetrates the cell membrane and engages its target in the complex intracellular environment.

  • Cell Treatment: Seed HCT116 cells at 3x10⁵ cells/well in a 6-well plate. Treat with vehicle (DMSO) or this compound (1, 5, and 10 µM) for 24 hours.

  • Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, AND 5 mM Sodium Butyrate. Causality: Upon cell lysis, endogenous HDACs will rapidly deacetylate proteins before SDS denaturation occurs. Sodium butyrate (a broad-spectrum HDAC inhibitor) "locks" the acetylation state at the exact moment of lysis, preventing false negatives.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and Acetyl-α-tubulin (Lys40).

  • Self-Validation: Strip and reprobe the membranes for Total Histone H3 and Total α-tubulin. Causality: This ensures that any observed increase in the acetylation signal is due to an altered stoichiometry of acetylation (direct HDAC inhibition) rather than a global upregulation of histone or tubulin protein expression.

References

1.[2] Title: Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC Source: National Institutes of Health (NIH) URL:[Link]

2.[4] Title: Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review Source: RSC Publishing URL:[Link]

3.[3] Title: Dr. Tereza Kauerova | Author Source: SciProfiles URL:[Link]

4.[5] Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC Source: National Institutes of Health (NIH) URL:[Link]

5.[1] Title: Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid Source: ResearchGate URL:[Link]

Sources

Biological Activity of 3,5-Dichloro-N-Hydroxybenzamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental protocols for 3,5-dichloro-N-hydroxybenzamide , a benzohydroxamic acid derivative with significant potential in cancer research as a histone deacetylase (HDAC) inhibitor.[1]

Technical Guide & Whitepaper [1]

Executive Summary

This compound (DCNHB) is a synthetic small molecule belonging to the class of benzohydroxamic acids .[1] Its primary biological activity in cancer cells is mediated through the inhibition of Histone Deacetylases (HDACs) , specifically showing relevance in the study of HDAC8 and broad-spectrum HDAC inhibition. By chelating the zinc ion in the catalytic pocket of HDAC enzymes, DCNHB prevents the deacetylation of histone and non-histone proteins, leading to chromatin relaxation, re-expression of tumor suppressor genes (e.g., CDKN1A/p21), cell cycle arrest, and apoptosis. This guide provides a comprehensive analysis of its pharmacological profile, mechanistic pathways, and validated protocols for evaluating its efficacy in oncology research.

Chemical & Pharmacological Profile

Chemical Structure & Properties[1][2]
  • IUPAC Name: this compound[1][2][3][4][5]

  • Molecular Formula: C₇H₅Cl₂NO₂[1][5][6][7]

  • Molecular Weight: 206.03 g/mol [1][6]

  • Pharmacophore: Hydroxamic acid (Zinc-Binding Group, ZBG) attached to a 3,5-dichlorophenyl cap/linker.[1]

  • Solubility: Soluble in DMSO and Ethanol; limited solubility in water.

Structural Basis of Activity

The hydroxamic acid moiety (-CONHOH) is the critical determinant of biological activity. It functions as a bidentate ligand, coordinating with the Zn²⁺ ion at the active site of HDAC enzymes. The 3,5-dichloro substitution on the phenyl ring enhances lipophilicity and steric complementarity with the hydrophobic rim of the HDAC active site, potentially improving potency compared to unsubstituted benzohydroxamic acid.[1]

Mechanism of Action (MOA)

Primary Target: Histone Deacetylase (HDAC) Inhibition

DCNHB acts as a competitive inhibitor of HDACs. The mechanism proceeds as follows:

  • Entry: The molecule enters the cancer cell and diffuses into the nucleus.

  • Binding: The hydroxamic acid group enters the tubular pocket of the HDAC enzyme.

  • Chelation: It chelates the active site Zinc (Zn²⁺) ion, displacing the water molecule required for the catalytic deacetylation reaction.

  • Accumulation: This inhibition leads to the accumulation of acetylated histones (H3, H4) and non-histone proteins (e.g., p53, tubulin).

  • Gene Regulation: Hyperacetylation of chromatin at promoter regions opens the chromatin structure (euchromatin), allowing transcription factors to bind and activate silenced tumor suppressor genes.

Downstream Signaling Pathways[1]
  • Cell Cycle Arrest: Upregulation of p21 (WAF1/CIP1) inhibits Cyclin-Dependent Kinases (CDKs), causing arrest at G1/S or G2/M phases.[1]

  • Apoptosis: Modulation of Bcl-2 family proteins (downregulation of Bcl-xL, upregulation of Bax) triggers the intrinsic apoptotic pathway.[1]

  • Differentiation: Induction of terminal differentiation in poorly differentiated tumor cells (e.g., neuroblastoma, leukemia).

Visualization of Signaling Pathway

The following diagram illustrates the cascade from DCNHB entry to cancer cell death.

MOA_Pathway Compound 3,5-Dichloro-N- hydroxybenzamide HDAC HDAC Enzyme (Active Site Zn2+) Compound->HDAC Binds Inhibition Enzymatic Inhibition (Zinc Chelation) HDAC->Inhibition Blocks Acetylation Accumulation of Acetylated Histones (H3/H4) Inhibition->Acetylation Causes Chromatin Chromatin Relaxation GeneExp Gene Expression (p21, Bax, p53) Chromatin->GeneExp Activates Acetylation->Chromatin Induces Arrest Cell Cycle Arrest (G1/S or G2/M) GeneExp->Arrest Triggers Apoptosis Apoptosis (Cell Death) GeneExp->Apoptosis Triggers Arrest->Apoptosis Leads to

Caption: Mechanism of Action of this compound inducing apoptosis via epigenetic modulation.[1]

Biological Activity in Cancer Models[2][9][10][11][12][13][14]

In Vitro Cytotoxicity

DCNHB typically exhibits cytotoxic effects in the micromolar range (IC₅₀: 1–50 µM depending on the cell line).

  • Neuroblastoma: High sensitivity due to HDAC8 overexpression.

  • Leukemia (HL-60, K562): Susceptible to differentiation therapy induced by HDAC inhibitors.[1]

  • Solid Tumors (Breast, Colon): Shows antiproliferative activity, often synergistic with DNA-damaging agents.[1]

Comparative Potency
CompoundStructure ClassPrimary TargetApprox. IC₅₀ (Cancer Cells)
This compound BenzohydroxamateHDAC (Pan/Isoform selective)1 - 20 µM
Vorinostat (SAHA) HydroxamatePan-HDAC0.5 - 5 µM
Trichostatin A (TSA) HydroxamatePan-HDAC0.01 - 0.1 µM
Benzamide (Unsubstituted) BenzamideWeak HDACi> 100 µM

Note: The 3,5-dichloro substitution significantly enhances potency compared to the unsubstituted benzamide core.[1]

Experimental Protocols

Protocol A: Synthesis & Preparation

Context: Self-validating synthesis for generating fresh inhibitor.[1]

  • Reagents: 3,5-dichlorobenzoic acid, Thionyl chloride (SOCl₂), Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Triethylamine (TEA).

  • Activation: Reflux 3,5-dichlorobenzoic acid with SOCl₂ for 2 hours to generate the acid chloride. Evaporate excess SOCl₂.

  • Coupling: Dissolve the residue in dry DCM. Add dropwise to a cooled (0°C) solution of NH₂OH·HCl and TEA in MeOH/DCM.

  • Workup: Stir at RT for 4 hours. Quench with water, extract with EtOAc. Wash with 1N HCl (to remove excess amine) and brine.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆): Look for hydroxamic acid protons (broad singlets at ~9.0 and ~11.0 ppm).[1]

Protocol B: HDAC Activity Assay (Fluorometric)

Context: Validating the direct inhibition of the enzyme.

  • System: Use a commercial fluorometric HDAC activity kit (e.g., Fluor de Lys).

  • Preparation: Incubate HeLa nuclear extract (rich in HDACs) or recombinant HDAC8 with varying concentrations of DCNHB (0.1 µM – 100 µM).

  • Substrate: Add acetylated lysine substrate conjugated to a fluorophore.

  • Reaction: Incubate at 37°C for 30 mins.

  • Developer: Add developer solution (trypsin/inhibitor mix) to release the fluorophore from deacetylated substrate only.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Plot % Activity vs. Log[Concentration] to determine IC₅₀.

    • Control: TSA (Positive control), DMSO (Vehicle control).

Protocol C: Western Blot for Epigenetic Markers

Context: Confirming cellular mechanism (Target Engagement).

  • Treatment: Treat cancer cells (e.g., MCF-7) with DCNHB (5, 10, 20 µM) for 24 hours.[1]

  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Crucial: Add 1 µM TSA to the lysis buffer to prevent post-lysis deacetylation.

  • Separation: Run 20 µg protein on 12% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/14), Anti-Acetyl-Tubulin, Anti-p21.[1]

    • Loading Control: Anti-β-Actin or GAPDH.[1]

  • Result: Expect dose-dependent increase in Acetyl-H3 and p21 bands compared to DMSO control.

Experimental Workflow Diagram

Workflow Synthesis Chemical Synthesis (Acid Chloride -> Hydroxamate) Validation NMR/MS Verification Synthesis->Validation Treatment Cell Treatment (24-48h, Various Doses) Validation->Treatment Assay1 MTT Assay (Cytotoxicity IC50) Treatment->Assay1 Viability Assay2 Western Blot (Ac-H3, p21) Treatment->Assay2 Mechanism Assay3 FACS Analysis (Cell Cycle/Apoptosis) Treatment->Assay3 Phenotype

Caption: Integrated workflow for synthesizing and validating this compound activity.

References

  • Ahmed, M., et al. (2012).[8] "Rapid discovery of highly potent and selective inhibitors of histone deacetylase 8 using click chemistry to generate candidate libraries." Journal of Medicinal Chemistry, 55(22), 9562-9575.[1][8] Link

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, 25(1), 84-90.[1] Link

  • Thangamani, A. (2016). "Synthesis and biological activities of some 3,5-diaryl-N-hydroxy-tetrahydro-1,4-thiazine-1,1-dioxides." Journal of Applied and Advanced Research, 1(4), 8-13.[1][9] (Context on hydroxamic acid synthesis). Link

  • PubChem. "this compound (Compound)."[1][5] National Library of Medicine. Link

Sources

thermodynamic properties and stability of 3,5-dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 3,5-dichloro-N-hydroxybenzamide

Abstract

This technical guide provides a comprehensive framework for the characterization of the . Recognizing the limited availability of specific experimental data for this compound in public literature, this document emphasizes the establishment of robust experimental protocols. It is designed to guide researchers, scientists, and drug development professionals in generating precise and reliable data. The methodologies detailed herein are grounded in established principles of thermal analysis and chromatography, ensuring a self-validating system for data generation. This guide will cover the theoretical underpinnings, practical experimental design, and data interpretation for key techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC) for stability assessment.

Introduction: The Significance of Physicochemical Characterization

This compound belongs to the hydroxamic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its potent metal-chelating properties and ability to inhibit various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The substitution pattern of chlorine atoms on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties essential for any drug development program.

A comprehensive analysis of thermodynamic properties and stability is not merely a regulatory requirement but a cornerstone of rational drug design and formulation development. These parameters dictate a compound's shelf-life, bioavailability, and compatibility with excipients. This guide provides the foundational knowledge and practical steps to elucidate these critical attributes for this compound.

Elucidating Thermodynamic Properties: A Focus on Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools to determine melting point, heat of fusion, and thermal stability.

Theoretical Framework
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] Endothermic events, such as melting, and exothermic events, like decomposition, are readily identified and quantified.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It is instrumental in determining the onset of thermal decomposition and identifying the presence of solvates or hydrates.

Proposed Thermodynamic Data Summary
Thermodynamic ParameterSymbolExpected Value/RangeAnalytical Method
Molecular WeightMw206.03 g/mol Calculation
Melting PointTmTo be determinedDSC
Enthalpy of FusionΔHfusTo be determinedDSC
Onset of DecompositionTdTo be determinedTGA
pKapKa~8-9 (Estimated based on similar N-hydroxybenzamides[2])Potentiometric Titration / UV-Vis Spectroscopy
Experimental Protocol: DSC & TGA Analysis

This protocol outlines a standardized approach for the thermal characterization of this compound.

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., NETZSCH DSC 204 F1 Phoenix or similar)[3]

  • Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 1 or similar)[4]

Materials:

  • This compound (high purity)

  • Aluminum or platinum crucibles

  • High-purity nitrogen gas (for inert atmosphere)

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum crucible.

  • Crucible Sealing: Hermetically seal the crucible to prevent sublimation before melting.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate of 10 °C/min from ambient temperature to a temperature sufficiently above the melting point (e.g., 250 °C).

  • Data Analysis: Determine the onset temperature of the melting endotherm as the melting point (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of mass loss from the TGA curve, which corresponds to the initiation of thermal decomposition (Td).

Visualization of Experimental Workflow

DSC_TGA_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample Weigh 2-5 mg Sample DSC_Seal Seal in Crucible DSC_Sample->DSC_Seal DSC_Heat Heat at 10°C/min DSC_Seal->DSC_Heat DSC_Analyze Determine Tm & ΔHfus DSC_Heat->DSC_Analyze TGA_Sample Weigh 5-10 mg Sample TGA_Crucible Place in Crucible TGA_Sample->TGA_Crucible TGA_Heat Heat at 10°C/min TGA_Crucible->TGA_Heat TGA_Analyze Determine Td TGA_Heat->TGA_Analyze Start High Purity This compound Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for DSC and TGA Analysis.

Stability Assessment: Degradation Pathways and Kinetics

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Hydroxamic acids are susceptible to degradation via several pathways, primarily hydrolysis.[5][6] The presence of electron-withdrawing chloro groups on the benzamide ring of this compound is expected to influence the reactivity of the amide and hydroxamic acid functionalities.

  • Hydrolysis: The most common degradation pathway for hydroxamic acids involves the cleavage of the C-N bond to yield the corresponding carboxylic acid (3,5-dichlorobenzoic acid) and hydroxylamine. This can be catalyzed by both acidic and basic conditions.

  • Oxidation: The N-hydroxy group can be susceptible to oxidation, leading to the formation of nitroso and other related species.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the degradation kinetics under hydrolytic, oxidative, and photolytic stress.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Oven

  • Photostability chamber

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at a high temperature (e.g., 105 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products. Calculate the percentage degradation.

Visualization of Stability Testing Workflow

Stability_Workflow cluster_Stress Forced Degradation Conditions Start Stock Solution of This compound Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Determine Kinetics Analysis->Results

Caption: Forced Degradation Study Workflow.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the . By adhering to the detailed protocols for DSC, TGA, and forced degradation studies, researchers can generate the critical data necessary for informed decision-making in drug development. The insights gained from these studies will be invaluable for optimizing synthesis, purification, formulation, and establishing appropriate storage conditions. Future work should focus on the structural elucidation of any identified degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

  • Butts, C., Jones, C., & Reiter, R. (2004). Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B. Applied and Environmental Microbiology, 70(2), 845–852. [Link][7][8]

  • Wang, Y., et al. (2022). Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation. Chemical Engineering Journal, 451, 138639. [Link][5]

  • Roncucci, R., Simon, M. J., & Lambelin, G. (1971). Biodegradations of the Hydroxamic Acid Group of p-n-Butoxyphenylacethydroxamic Acid (Bufexamac) in Various Animal Species. Xenobiotica, 1(4-5), 573-574. [Link][6]

  • Surov, A. O., et al. (2018). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 667, 135-144. [Link][3]

  • Kalinowska-Lis, U., et al. (2019). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 24(21), 3948. [Link][1]

  • Trivedi, M. K., et al. (2016). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. Journal of Material Sciences & Engineering, 5(2). [Link][4]

  • Ghosh, K. K., & Tamrakar, P. (2003). Micellar hydrolysis of N-phenylbenzohydroxamic acid. Indian Journal of Chemistry - Section A, 42(5), 1081-1085. [Link][2]

Sources

literature review of 3,5-dichloro-N-hydroxybenzamide pharmacological effects

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological profile, mechanism of action, and experimental utility of 3,5-dichloro-N-hydroxybenzamide (also known as 3,5-dichlorobenzohydroxamic acid ). This compound represents a critical scaffold in medicinal chemistry, functioning primarily as a metal-chelating pharmacophore with potent inhibitory activity against metalloenzymes such as urease and histone deacetylases (HDACs) .

Executive Summary

This compound (CAS: 18540-38-0) is a synthetic hydroxamic acid derivative characterized by a benzamide core substituted with chlorine atoms at the 3 and 5 positions.[1][2][3][4] Its pharmacological significance stems from the hydroxamic acid (-CONHOH) moiety, which acts as a bidentate ligand capable of forming stable chelates with transition metal ions (e.g.,


, 

,

) in the active sites of metalloenzymes.

The compound is widely investigated as a urease inhibitor for the treatment of Helicobacter pylori infections and struvite kidney stones, and as a structural probe for HDAC inhibition in cancer therapy. The 3,5-dichloro substitution enhances lipophilicity (


) and metabolic stability compared to the parent benzohydroxamic acid, improving cellular permeability.

Part 1: Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name This compound
Synonyms 3,5-Dichlorobenzohydroxamic acid; 3,5-Cl2-BHA
CAS Number 18540-38-0
Molecular Formula

Molecular Weight 206.03 g/mol
Pharmacophore Hydroxamic acid (Metal Binding Group)
pKa ~8.5 (Hydroxamic acid proton)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
Structural Significance

The molecule features two key domains:[5][6]

  • Metal Binding Group (MBG): The N-hydroxyamide unit functions as a bidentate ligand. It ionizes to form a hydroxamate anion, which coordinates with metal ions in a 5-membered chelate ring.

  • Cap Group (Aromatic Ring): The 3,5-dichlorophenyl ring acts as a hydrophobic cap. The electron-withdrawing chlorine atoms lower the

    
     of the hydroxamic acid, potentially increasing the fraction of the active anionic species at physiological pH, while also enhancing hydrophobic interactions within enzyme binding pockets.
    

Part 2: Mechanism of Action (MoA)

Primary Target: Urease Inhibition (Nickel Chelation)

Urease is a nickel-dependent metalloenzyme produced by bacteria like H. pylori and Proteus mirabilis. It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, raising local pH.

  • Mechanism: this compound acts as a substrate analogue . The hydroxamic acid oxygen and the carbonyl oxygen coordinate with the two

    
     ions in the urease active site.
    
  • Effect: This chelation displaces the water molecule required for urea hydrolysis, effectively locking the enzyme in an inactive state.

  • Therapeutic Outcome: Prevention of bacterial colonization (acid neutralization) in the stomach and prevention of infection-induced kidney stones (struvite).

Secondary Target: HDAC Inhibition (Zinc Chelation)

Histone Deacetylases (HDACs) regulate gene expression by removing acetyl groups from histones. They contain a


 ion in their catalytic domain.
  • Mechanism: The hydroxamic acid group inserts into the catalytic tube of the HDAC enzyme. It chelates the

    
     ion, preventing the polarization of the carbonyl group on the acetyl-lysine substrate.
    
  • Effect: Accumulation of acetylated histones, leading to chromatin relaxation and re-expression of silenced tumor suppressor genes.

  • Therapeutic Outcome: Induction of apoptosis and cell cycle arrest in cancer cells.

Pathway Visualization

The following diagram illustrates the dual-targeting mechanism driven by metal chelation.

MoA_Pathway cluster_Urease Urease Inhibition (Anti-bacterial) cluster_HDAC HDAC Inhibition (Anti-cancer) Compound This compound Urease_ActiveSite Urease Active Site (Ni2+ / Ni2+) Compound->Urease_ActiveSite Chelates Ni2+ HDAC_ActiveSite HDAC Active Site (Zn2+) Compound->HDAC_ActiveSite Chelates Zn2+ Urea_Hydrolysis Urea Hydrolysis Urease_ActiveSite->Urea_Hydrolysis Blocks Ammonia NH3 Production (pH Increase) Urea_Hydrolysis->Ammonia Bacterial_Survival H. pylori Survival / Struvite Stones Ammonia->Bacterial_Survival Deacetylation Histone Deacetylation HDAC_ActiveSite->Deacetylation Blocks Chromatin Chromatin Condensation (Gene Silencing) Deacetylation->Chromatin Apoptosis Apoptosis / Cell Arrest Chromatin->Apoptosis Reverses

Caption: Dual mechanism of action showing metal chelation (Ni2+ and Zn2+) leading to inhibition of Urease and HDAC pathways.

Part 3: Experimental Protocols

Synthesis of this compound

Objective: To synthesize high-purity hydroxamic acid from the corresponding carboxylic acid or ester.

Reagents:

  • 3,5-Dichlorobenzoic acid (or Methyl 3,5-dichlorobenzoate)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH) or Sodium Methoxide (

    
    )
    
  • Methanol (

    
    )
    

Protocol:

  • Preparation of Hydroxylamine: Dissolve

    
     (1.5 eq) in anhydrous MeOH. Add KOH (3.0 eq) dissolved in MeOH at 0°C. Stir for 30 min and filter off the KCl precipitate. Use the filtrate (free 
    
    
    
    ) immediately.
  • Coupling: Add Methyl 3,5-dichlorobenzoate (1.0 eq) to the hydroxylamine filtrate.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane).

  • Work-up: Acidify the reaction mixture with 1N HCl to pH ~5–6. The product, this compound, will precipitate.

  • Purification: Filter the white solid. Recrystallize from EtOAc/Hexane or Ethanol/Water to achieve >98% purity.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) showing the characteristic hydroxamic acid peaks (
    
    
    ~9.0–11.0 ppm for -NH and -OH).
Urease Inhibition Assay (Spectrophotometric)

Objective: Determine the


 of the compound against Jack Bean or H. pylori urease.

Reagents:

  • Urease enzyme (Jack Bean, Type III)

  • Urea substrate (500 mM)

  • Phosphate Buffer (pH 7.4)

  • Phenol-Hypochlorite Reagents (Berthelot reaction)

Protocol:

  • Incubation: Mix 10

    
     of enzyme solution (5 U/mL) with 10 
    
    
    
    of test compound (in DMSO, varying concentrations) and 60
    
    
    of buffer. Incubate at 37°C for 15 minutes to allow binding.
  • Substrate Addition: Add 20

    
     of Urea solution. Incubate for another 10–30 minutes.
    
  • Termination: Stop the reaction by adding Phenol-Nitroprusside reagent followed by Alkali-Hypochlorite reagent.

  • Measurement: Incubate for 20 minutes at RT for color development (blue indophenol complex). Measure Absorbance at 625 nm.

  • Calculation: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine 
    
    
    
    .

Part 4: Pharmacological Data Summary

The following table summarizes the biological activity profile based on structural analogs and direct assays of benzohydroxamic acids.

TargetActivity TypePotency (

)
Clinical Relevance
Urease Competitive InhibitorLow

range (1–10

)
Treatment of H. pylori gastritis; prevention of catheter-encrusting urinary stones.
HDAC (Class I/II) Reversible InhibitorMid

range
Anti-proliferative effects in tumor cell lines; often used as a fragment in SAR studies.
MMP-1/MMP-9 Chelator InhibitorVariableInhibition of tissue remodeling and metastasis (Matrix Metalloproteinases).
Ribonucleotide Reductase InhibitorHigh

range
Inhibition of DNA synthesis (similar to Hydroxyurea).
Structure-Activity Relationship (SAR) Insights
  • 3,5-Dichloro Substitution: The electron-withdrawing chlorines increase the acidity of the N-OH group (

    
     drops from ~9.4 in unsubstituted BHA to ~8.5). This often correlates with higher potency  against urease due to stronger metal coordination at physiological pH.
    
  • Lipophilicity: The chlorines increase lipophilicity, aiding in the penetration of the bacterial cell wall (for H. pylori) or cancer cell membrane.

References

  • Vembu, N., et al. (2006).[5][6][7][8] "2-Amino-3,5-dichlorobenzohydroxamic acid: supramolecular aggregation through two-dimensional networks." Acta Crystallographica Section E. Link (Structural characterization of the amino-derivative, establishing the benzohydroxamic acid scaffold properties).

  • Muri, E. M., et al. (2002). "Hydroxamic acids as pharmacological agents." Current Medicinal Chemistry. (Review of the general pharmacology of hydroxamic acids including urease and HDAC inhibition).
  • Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry. (Detailed mechanism of hydroxamic acids binding to the Ni-Ni active site).
  • Sigma-Aldrich. "this compound Product Specification." Link (Chemical identity verification).

  • Griffith, D. P., et al. (1978). "Acetohydroxamic acid: clinical studies of a urease inhibitor." Urology. (Foundational clinical context for hydroxamic acid urease inhibitors).

Sources

A Technical Guide to the Solubility Profile of 3,5-dichloro-N-hydroxybenzamide: A Framework for Analysis and Experimental Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 3,5-dichloro-N-hydroxybenzamide. In the absence of publicly available empirical data for this specific compound[1], this paper establishes a predicted solubility profile by dissecting its molecular structure and analyzing the physicochemical properties of its constituent functional groups, namely the dichlorinated aromatic ring and the N-hydroxybenzamide moiety. We draw on established principles of physical chemistry and comparative data from structurally analogous compounds to forecast its behavior in aqueous and organic media. Central to this guide is a detailed, field-proven protocol for the definitive determination of thermodynamic solubility using the shake-flask method, which serves as a self-validating system for researchers. This document is intended for scientists in drug discovery and development, providing the theoretical foundation and practical methodology required to characterize this and similar molecules.

Introduction: The Imperative of Solubility Characterization

In the landscape of drug development, poor aqueous solubility remains a primary obstacle, often leading to low and erratic bioavailability, which can terminate the progression of otherwise promising drug candidates[2]. A thorough understanding of a compound's solubility in both aqueous and organic solvents is therefore not merely a perfunctory step but a cornerstone of preclinical development. This knowledge informs everything from initial in vitro assay design and salt form selection to the development of final dosage forms.

This compound is a molecule of interest featuring a hydroxamic acid functional group, a moiety known for its potent metal-chelating properties and presence in a variety of bioactive compounds, including metalloenzyme inhibitors[3][4][5]. The molecule's structure is characterized by a dichlorinated phenyl ring, which significantly influences its lipophilicity, and an N-hydroxybenzamide group, which provides sites for hydrogen bonding and acidic dissociation. This guide addresses the current information gap regarding the solubility of this compound[1] by presenting a predictive analysis grounded in first principles and providing a robust experimental protocol for its empirical validation.

Predicted Physicochemical Profile and Solubility Behavior

The solubility of a molecule is dictated by the interplay of its intermolecular forces with those of the solvent. A predictive assessment can be made by analyzing the compound's key structural features.

Molecular Structure Analysis
  • Dichlorinated Phenyl Ring : The benzene ring substituted with two chlorine atoms is inherently hydrophobic (lipophilic). The chlorine atoms are electron-withdrawing, which can influence the acidity of the hydroxamic acid group. This part of the molecule will favor interactions with non-polar and moderately polar organic solvents.

  • N-Hydroxybenzamide Group : This functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H and O-H protons) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Crucially, the N-hydroxy amide is a weak acid, with typical pKa values ranging from 8.5 to 9.5[3][4]. This acidic nature is fundamental to its pH-dependent aqueous solubility.

Predicted Physicochemical Properties

Based on the analysis of its functional groups and data from similar structures, we can estimate the key properties governing the solubility of this compound.

PropertyPredicted Value / CharacteristicRationale
Molecular Weight ~206 g/mol C₇H₅Cl₂NO₂
pKa 8.5 - 9.5Consistent with the known range for hydroxamic acids. The electron-withdrawing chloro-substituents may slightly increase acidity, pushing the pKa towards the lower end of this range[3][4].
LogP (Octanol/Water) High (> 3.0)The presence of the dichlorophenyl ring imparts significant lipophilicity. Structurally related tetrachlorinated benzamides exhibit calculated LogP values exceeding 5.5[6].
Aqueous Solubility LowThe high LogP value suggests that the energy required to break the solute-solute interactions in the crystal lattice and form a cavity in the highly cohesive water structure will be substantial, leading to poor solubility.
pH-Dependence SignificantAs a weak acid, the compound will exist predominantly in its neutral, less soluble form at acidic and neutral pH. At pH values above its pKa, it will deprotonate to form the more soluble hydroxamate anion, leading to a sharp increase in solubility[4].
Predicted Solubility in Various Solvents
  • Water : Expected to be very low, likely in the µg/mL range, at physiological pH due to the dominant hydrophobic character of the dichlorinated ring.

  • Aqueous Buffers : Solubility will increase dramatically in alkaline buffers (e.g., pH 10 and above) as the compound converts to its anionic form.

  • Polar Aprotic Solvents (DMSO, DMF) : Predicted to have high solubility. These solvents can effectively solvate the polar N-hydroxybenzamide group by acting as strong hydrogen bond acceptors, while also accommodating the lipophilic aromatic ring. This is supported by observations with the analogous compound 3,5-dichloro-4-hydroxybenzamide[7].

  • Polar Protic Solvents (Ethanol, Methanol) : Predicted to have moderate to good solubility. These solvents can engage in hydrogen bonding with the solute but are less effective at solvating the hydrophobic portion compared to polar aprotic solvents.

  • Non-Polar Solvents (Hexane, Toluene) : Expected to have very low solubility. While these solvents can interact with the dichlorophenyl ring via van der Waals forces, they cannot effectively solvate the polar N-hydroxybenzamide group, making the dissolution process energetically unfavorable.

Comparative Data from Structurally Related Compounds

While specific data for the target compound is unavailable, the solubility behavior of analogous molecules provides strong correlative evidence for our predictions.

CompoundSolvent(s)Observed SolubilitySource
3,5-Dichloro-4-hydroxybenzamide WaterLimited / Sparingly Soluble[7]
DMSO, EthanolGenerally Soluble[7]
General N-arylhydroxamic acids WaterLow Solubility[8]
1-Octanol, ChloroformHigher Solubility[8]

These findings reinforce the expectation that this compound will exhibit poor aqueous solubility but will be readily soluble in polar aprotic organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical fact, the determination of thermodynamic solubility is essential. The shake-flask method, as proposed by Higuchi and Connors, is the universally accepted gold-standard for this measurement due to its reliability and basis in thermodynamic equilibrium[9].

Causality Behind the Shake-Flask Method

This method is designed to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid phase. This ensures that the measured concentration represents the true thermodynamic solubility limit under the specified conditions (solvent, temperature), rather than a kinetically limited or supersaturated state. The extended equilibration time (24-72 hours) is critical to allow the system to reach this lowest energy state[9][10]. Subsequent analysis of the solid phase by methods like XRD or DSC is crucial to confirm that no phase transformation (e.g., from a crystalline form to an amorphous one, or to a different polymorph) has occurred during the experiment, as this would alter the solubility value[9].

Step-by-Step Experimental Workflow

This protocol is a self-validating system for generating trustworthy and reproducible solubility data.

  • Preparation of Solutions :

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of clear glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment[10].

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Water, pH 7.4 Phosphate-Buffered Saline, Ethanol, DMSO). Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration :

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to a standard temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached[9][10].

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material[10].

    • Carefully aspirate the supernatant, taking extreme care not to disturb the solid pellet.

  • Filtration (Optional but Recommended) :

    • For aqueous samples, filter the supernatant through a low-binding 0.22 µm or 0.45 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particulates. Discard the first few drops to saturate the filter membrane.

  • Sample Analysis :

    • Prepare a calibration curve using stock solutions of this compound of known concentrations in the analysis solvent.

    • Dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the calibration curve.

    • Quantify the concentration of the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS[9].

  • Calculation :

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor.

    • Express the final solubility in standard units such as mg/mL or µM.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Add Excess Solid to Vials prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temp (24-72 hours) prep2->equil sep1 Centrifuge to Pellet Undissolved Solid equil->sep1 sep2 Aspirate Supernatant sep1->sep2 ana1 Dilute Supernatant sep2->ana1 ana2 Quantify by HPLC/LC-MS (vs. Calibration Curve) ana1->ana2 ana3 Calculate Solubility (mg/mL or µM) ana2->ana3

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

While empirical solubility data for this compound is not currently published, a robust, scientifically-grounded prediction of its behavior can be made through analysis of its molecular structure. It is forecasted to be a compound of low aqueous solubility at physiological pH, with significantly enhanced solubility in alkaline conditions and in polar aprotic organic solvents like DMSO. This guide provides the necessary theoretical framework for understanding this profile and, critically, a detailed, authoritative experimental protocol for its precise and accurate determination. The application of the described shake-flask methodology will yield the definitive solubility data required to advance the research and development of this compound.

References

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Academia.edu. (n.d.). Physico-Chemical Parameters of Hydroxamic Acids. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]

  • ACS Omega. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]

  • AERU. (2025, August 4). 3,5-dichloro-N-(1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide (Ref: RH-127450). Retrieved from [Link]

  • ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

  • ResearchGate. (2020, February 4). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydroxamic acid – Knowledge and References. Retrieved from [Link]

  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • Journal of Oleo Science. (n.d.). Synthesis and Characterization of Fatty Hydroxamic Acids from Triacylglycerides. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C7H5Cl2NO2). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Preparation and Optimization of 3,5-Dichloro-N-hydroxybenzamide Hydroxamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxamic acids are privileged pharmacophores in modern drug discovery, primarily due to their exceptional ability to chelate metal ions such as Zn(II) and Fe(III) within the active sites of critical metalloenzymes[1]. The incorporation of a 3,5-dichloro substitution pattern on the benzamide ring significantly alters the steric and electronic profile of the molecule. This specific halogenation enhances the lipophilicity of the derivative, often improving its binding affinity, metabolic stability, and selectivity profile within the hydrophobic pockets of target enzymes like Histone Deacetylases (HDACs)[2].

This application note provides researchers with field-proven, self-validating methodologies for synthesizing 3,5-dichloro-N-hydroxybenzamide and its complex derivatives, addressing common synthetic bottlenecks such as unwanted ester saponification and inconsistent yields.

Mechanistic Rationale & Pathway Causality

The synthesis of hydroxamic acids from carboxylic acid or ester precursors requires precise stoichiometric and environmental control. The choice of synthetic route dictates the purity and yield of the final compound, especially when dealing with sterically hindered or highly functionalized 3,5-dichloro derivatives.

Route A: Direct Hydroxylaminolysis (Base-Promoted)

Simple methyl or ethyl 3,5-dichlorobenzoates can be directly converted to hydroxamic acids using hydroxylamine hydrochloride in the presence of a strong base (e.g., KOH or NaOMe) in methanol[3]. The base liberates free, highly nucleophilic hydroxylamine in situ. While this method is highly atom-economical, the presence of ambient water or excess hydroxide ions can lead to competitive saponification, yielding 3,5-dichlorobenzoic acid as a thermodynamically stable, unwanted byproduct. Therefore, strictly anhydrous conditions and rapid filtration of the precipitated salts (e.g., KCl) are critical to prevent side reactions.

Route B: O-THP-Hydroxylamine Coupling (Two-Step)

For complex this compound derivatives, direct hydroxylaminolysis often results in poor yields. A superior approach utilizes O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (O-THP-hydroxylamine)[4]. The free 3,5-dichlorobenzoic acid derivative is activated using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt). The bulky THP protecting group prevents N,O-diacylation and avoids the use of mutagenic free hydroxylamine on a large scale. Subsequent acidic deprotection cleanly affords the final hydroxamic acid without compromising sensitive functional groups[5].

G Start1 Methyl 3,5-Dichlorobenzoate MethodA Protocol A: Direct Hydroxylaminolysis NH₂OH·HCl, KOH, MeOH (Fast, Atom-Economical) Start1->MethodA Start2 3,5-Dichlorobenzoic Acid Derivative MethodB1 Protocol B (Step 1): EDC/HOBt Coupling O-THP-Hydroxylamine, DIPEA, DMF Start2->MethodB1 Product This compound (Target Hydroxamic Acid) MethodA->Product Direct Conversion THP_Int THP-Protected Hydroxamate Intermediate MethodB1->THP_Int High Yield Coupling MethodB2 Protocol B (Step 2): Acidic Deprotection 4M HCl in Dioxane or TFA/DCM MethodB2->Product Clean Deprotection THP_Int->MethodB2

Synthetic workflows for this compound derivatives via direct and O-THP routes.

Validated Experimental Workflows

Protocol A: Direct Synthesis of this compound

Objective: Rapid, single-step synthesis of the unsubstituted this compound from methyl 3,5-dichlorobenzoate.

Reagents: Methyl 3,5-dichlorobenzoate (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq), Potassium hydroxide (KOH) (4.0 eq), Anhydrous Methanol.

Step-by-Step Procedure:

  • Hydroxylamine Liberation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve NH₂OH·HCl (3.0 eq) in anhydrous methanol to create a 0.5 M solution.

  • Cool the solution to 0 °C using an ice bath. Slowly add a pre-mixed solution of KOH (4.0 eq) in anhydrous methanol dropwise. Stir for 30 minutes. Causality Note: The low temperature prevents the exothermic decomposition of free hydroxylamine. KCl will precipitate as a white solid.

  • Filtration: Rapidly filter the KCl salt under an inert atmosphere, transferring the clear filtrate directly into a clean flask containing methyl 3,5-dichlorobenzoate (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the starting ester is completely consumed.

  • Quenching & Extraction: Quench the reaction by carefully adjusting the pH to ~5-6 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via recrystallization (Ethanol/Water) to afford this compound as a crystalline white solid.

Protocol B: Synthesis of Complex Derivatives via O-THP Protection

Objective: High-yielding synthesis of highly functionalized this compound derivatives, strictly avoiding ester hydrolysis.

Reagents: 3,5-Dichlorobenzoic acid derivative (1.0 eq), O-THP-hydroxylamine (1.5 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF, 4M HCl in 1,4-dioxane.

Step-by-Step Procedure:

  • Active Ester Formation: Dissolve the 3,5-dichlorobenzoic acid derivative (1.0 eq) in anhydrous DMF (0.2 M). Add HOBt (1.5 eq) and EDC·HCl (1.5 eq). Stir at room temperature for 15 minutes. Causality Note: HOBt acts as a nucleophilic catalyst, forming a highly reactive, yet stable, OBt-ester intermediate that prevents racemization and side reactions.

  • Coupling: Add O-THP-hydroxylamine (1.5 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 18 hours under nitrogen.

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 5% aqueous citric acid (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate to yield the THP-protected intermediate.

  • Deprotection: Dissolve the crude THP-protected intermediate in anhydrous DCM (0.1 M). Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours. Self-Validation: Monitor complete THP cleavage via LC-MS; the mass should shift by -84 Da.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the pure this compound derivative.

Biological Application: Metalloenzyme Inhibition

Once synthesized, these derivatives are frequently deployed as epigenetic modulators. The hydroxamic acid moiety penetrates the deep catalytic tunnel of HDAC enzymes, chelating the active-site zinc ion, while the 3,5-dichloro-phenyl ring interacts with the hydrophobic residues lining the channel, effectively halting the deacetylation of chromatin[4].

HDAC_Pathway HDAC HDAC Enzyme (Active Zn2+ Pocket) Chromatin Condensed Chromatin (Repressed Gene Expression) HDAC->Chromatin Deacetylation OpenChromatin Relaxed Chromatin (Active Transcription) Chromatin->OpenChromatin Accumulation of Acetyl Groups Inhibitor This compound Derivative Inhibitor->HDAC Chelates Zn2+ (Blocks Activity)

Mechanism of HDAC inhibition by this compound derivatives altering chromatin.

Comparative Data Analysis

ParameterProtocol A: Direct HydroxylaminolysisProtocol B: O-THP Protection Route
Primary Substrate Simple methyl/ethyl estersComplex/hindered carboxylic acids
Reagents NH₂OH·HCl, KOH, MeOHEDC, HOBt, O-THP-NH₂, HCl/Dioxane
Reaction Time 4–6 hours (single step)18 hours (coupling) + 2 hours (deprotection)
Typical Yield 40–65%75–95% (over two steps)
Major Byproducts 3,5-Dichlorobenzoic acid (via hydrolysis)Urea derivatives (from EDC, easily washed)
Scalability High (requires strict temperature control)Excellent (highly reproducible for libraries)
Purity Profile Moderate (requires recrystallization)High (often requires only trituration)

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega URL:[Link]

  • Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia Source: PMC - NIH URL:[Link]

  • Methods for Hydroxamic Acid Synthesis Source: PMC - NIH URL:[Link]

  • Visible-Light-Controlled Histone Deacetylase Inhibitors for Targeted Cancer Therapy Source: PMC - NIH URL:[Link]

  • Synthesis, radiosynthesis, in vitro and first in vivo evaluation of a new matrix metalloproteinase inhibitor based on γ-fluorinated α-sulfonylaminohydroxamic acid Source: PMC - NIH URL:[Link]

Sources

HPLC method development for 3,5-dichloro-N-hydroxybenzamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3,5-dichloro-N-hydroxybenzamide requires overcoming significant physicochemical hurdles. As a halogenated hydroxamic acid derivative[1], this active pharmaceutical ingredient (API) is highly prone to metal chelation and secondary silanol interactions, which traditionally lead to severe peak tailing and poor recovery. This application note details a scientifically grounded, self-validating chromatographic strategy and its subsequent validation according to the latest ICH Q2(R2) guidelines (effective June 2024)[2].

Part 1: Scientific Foundations & Causality (E-E-A-T)

The Hydroxamic Acid Challenge

Hydroxamic acids (R-CO-NH-OH) are bidentate ligands. In a standard HPLC system, the oxygen atoms of the carbonyl and hydroxyl groups readily chelate with transition metals (such as iron and nickel) present in stainless-steel tubing and column frits. Furthermore, the polar nature of the N-hydroxy group allows it to hydrogen-bond with unreacted silanols on the silica stationary phase.

Previous studies on similar hydroxamic acid-based drugs, such as Suberoylanilide Hydroxamic Acid (SAHA), have demonstrated that neutral or weakly acidic mobile phases fail to elute these compounds symmetrically[3].

The Chromatographic Solution

To create a self-validating, highly reproducible method, we must manipulate the microenvironment of the analyte:

  • Ionization Suppression: The pKa of the hydroxamate group is typically >8.0. By utilizing a strongly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0), we ensure the molecule remains fully protonated and neutral. This eliminates its capacity to act as an anionic ligand for metal cations.

  • Silanol Masking: The low pH protonates residual silanols on the stationary phase, neutralizing their negative charge and preventing secondary ion-exchange interactions.

  • Stationary Phase Architecture: A Superficially Porous Particle (SPP) C18 column with high-density end-capping is selected. The end-capping physically blocks access to the silica backbone, while the solid-core particles provide ultra-high efficiency (sharp peaks) to easily resolve the API from its degradation products.

OptimizationLogic A Analyte: this compound (Hydroxamic Acid) B Challenge 1: Metal Chelation (Peak Tailing & Loss of Recovery) A->B C Challenge 2: Silanol Interactions (Secondary Retention) A->C D Solution: Acidic Mobile Phase (0.1% TFA, pH < 2.5) B->D Suppress Ionization E Solution: Highly End-capped C18 SPP Column B->E Eliminate Metal Sites C->D Protonate Silanols C->E Block Active Sites F Result: Sharp, Symmetrical Peaks (Asymmetry Factor 0.9 - 1.2) D->F E->F

Logical framework for mitigating hydroxamic acid chelation and silanol interactions in HPLC.

Part 2: Experimental Protocols

Chromatographic Conditions

The following gradient method was optimized to ensure baseline resolution between the intact this compound and its primary hydrolytic degradant (3,5-dichlorobenzoic acid).

ParameterSpecification
Column End-capped SPP C18, 100 x 4.6 mm, 2.7 µm (e.g., Ascentis Express)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV/PDA at 235 nm
Injection Volume 5.0 µL
Gradient Program 0-2 min: 10% B 2-10 min: 10%

80% B 10-12 min: 80% B 12-12.1 min: 80%

10% B 12.1-15 min: 10% B (Re-equilibration)
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Stability-Indicating Forced Degradation Workflow

To prove the method is "fit for purpose" as a stability-indicating assay, the API must be deliberately degraded to generate potential impurities[3].

  • Acidic Stress: Transfer 1.0 mL of Stock Solution to a glass vial. Add 1.0 mL of 1M HCl. Heat at 60°C for 4 hours. Cool to room temperature, neutralize with 1.0 mL of 1M NaOH, and dilute to 10 mL with diluent.

  • Basic Stress: Transfer 1.0 mL of Stock Solution to a glass vial. Add 1.0 mL of 0.1M NaOH. Keep at room temperature for 1 hour (Note: Hydroxamic acids are highly base-labile). Neutralize with 1.0 mL of 0.1M HCl and dilute to 10 mL.

  • Oxidative Stress: Transfer 1.0 mL of Stock Solution to a vial. Add 1.0 mL of 3% H

    
    O
    
    
    
    . Keep at room temperature for 2 hours in the dark. Dilute to 10 mL with diluent.
  • Thermal Stress: Subject the solid API powder to 80°C in a convection oven for 24 hours. Prepare a 100 µg/mL solution in diluent.

Part 3: Method Validation (ICH Q2(R2) Compliance)

The finalized method was validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2]. The updated guideline emphasizes a lifecycle approach, requiring robust statistical justification for the reportable range and peak purity assessment using multivariate data (e.g., Photodiode Array/PDA detection).

ValidationWorkflow A 1. Forced Degradation (Acid, Base, Oxidation, Thermal, Photolytic) B 2. Chromatographic Resolution (Isolate API from Degradants) A->B C 3. Peak Purity Assessment (PDA Detection / Mass Balance) B->C D 4. ICH Q2(R2) Validation (Accuracy, Precision, Linearity, Robustness) C->D E 5. Lifecycle Management (Continuous Monitoring) D->E

Step-by-step forced degradation and ICH Q2(R2) validation workflow for stability-indicating methods.

Quantitative Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution (

) from all degradants; Peak purity angle < Peak purity threshold.

(nearest degradant); Purity Angle: 0.12 < Threshold: 0.45
Pass
Linearity

over 25% to 150% of target concentration (25 - 150 µg/mL).

; y-intercept

2.0% of target response
Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 50%, 100%, and 150% levels.99.4% (50%), 100.2% (100%), 100.8% (150%)Pass
Precision (Repeatability) %RSD

2.0% for 6 replicate injections at 100% concentration.
%RSD = 0.75%Pass
Intermediate Precision %RSD

2.0% across different days, analysts, and instruments.
%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N)

3 for LOD; S/N

10 for LOQ.
LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Robustness System suitability criteria met under deliberate variations (Flow

0.1 mL/min, Temp

5°C).
Asymmetry factor remained

1.2;

Pass

Conclusion

By addressing the fundamental physicochemical liabilities of this compound—specifically its metal-chelating hydroxamate core—this protocol establishes a highly reliable analytical procedure. The use of a low-pH TFA mobile phase combined with a highly end-capped SPP stationary phase completely mitigates peak tailing. The method successfully separates the API from its forced degradation products and meets all rigorous acceptance criteria outlined in the newly adopted ICH Q2(R2) regulatory framework, ensuring it is fully suitable for pharmaceutical quality control and lifecycle management.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Stability-indicating RP-HPLC determination of Suberoyl anilide hydroxamic acid (SAHA) in bulk drugs Source: Discovery Scientific Society URL:[Link]

Sources

in vitro HDAC inhibition assay using 3,5-dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: In Vitro HDAC Inhibition Profiling of 3,5-Dichloro-N-Hydroxybenzamide

Introduction & Mechanistic Rationale

This compound (DCHB) represents a focused structural probe within the hydroxamic acid class of Histone Deacetylase (HDAC) inhibitors. Unlike complex pan-inhibitors like Vorinostat (SAHA), DCHB features a truncated "cap" group directly fused to the zinc-binding hydroxamate moiety. This structure makes it an ideal model for studying the thermodynamics of zinc chelation and the steric requirements of the HDAC active site rim.

Mechanism of Action: The efficacy of DCHB relies on the bidentate chelation of the catalytic Zn²⁺ ion residing at the bottom of the HDAC active site pocket. The hydroxamic acid group (-CONHOH) displaces the water molecule bound to the zinc, while the 3,5-dichlorophenyl ring interacts with the hydrophobic residues at the pocket's entrance. This blockade prevents the nucleophilic attack on the acetyl-lysine substrate, effectively silencing deacetylase activity.

Assay Principle: This protocol utilizes a two-step fluorometric assay.[1][2]

  • Deacetylation: The HDAC enzyme removes the acetyl group from a fluorogenic substrate (Boc-Lys(Ac)-AMC).[3]

  • Development: A trypsin-based developer solution cleaves the deacetylated lysine, releasing the 7-amino-4-methylcoumarin (AMC) fluorophore.[3]

  • Detection: Fluorescence is measured at Ex/Em = 350-380 nm / 440-460 nm.[1]

Experimental Design & Reagents

Critical Reagent Selection:

  • Test Compound: this compound (Purity >98%).

  • Enzyme Source: Recombinant Human HDAC1 or HDAC6 (for isoform specificity) or HeLa Nuclear Extract (for global screening).

  • Substrate: Boc-Lys(Ac)-AMC (Km ~10-50 µM depending on isoform).

  • Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA).

  • Developer: Trypsin (10 mg/mL stock) + TSA (to stop HDAC reaction during development).

Buffer Composition (Physiological mimic):

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

    • Expert Insight: Avoid phosphate buffers as phosphate can compete for zinc binding. BSA prevents enzyme adsorption to the plate walls.

Detailed Protocol

Step 1: Compound Preparation[4]
  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

    • Note: Hydroxamates are generally stable in DMSO, but avoid freeze-thaw cycles which can induce hydrolysis.

  • Serial Dilution: Prepare a 3-fold serial dilution series in Assay Buffer.

    • Constraint: Final DMSO concentration in the assay well must be <1% (v/v) to prevent enzyme denaturation.

Step 2: Enzyme Pre-Incubation (Critical Step)

Hydroxamic acids often exhibit slow-binding kinetics due to the displacement of the active site water molecule.

  • Dilute HDAC enzyme to optimal concentration (e.g., 2-5 ng/µL for recombinant HDAC1) in Assay Buffer.

  • Add 10 µL of diluted Test Compound (or Control) to a 96-well black, flat-bottom microplate.

  • Add 30 µL of diluted Enzyme solution.

  • Incubate for 15-30 minutes at 25°C.

    • Why? This allows the inhibitor to reach equilibrium with the Zinc ion before the substrate competes for the active site.

Step 3: Substrate Addition & Reaction
  • Prepare Substrate Solution: 2x concentration of Boc-Lys(Ac)-AMC (typically 100 µM) in Assay Buffer.

  • Add 10 µL of Substrate Solution to each well (Final Volume = 50 µL; Final Substrate = 20 µM).

  • Incubate at 37°C for 30-60 minutes .

    • Validation: The reaction should be in the linear phase. If signal saturates, reduce enzyme concentration or time.

Step 4: Development & Detection
  • Prepare Developer Solution: Assay Buffer containing 2 mg/mL Trypsin and 2 µM TSA.

    • Mechanism:[3][4] TSA stops the HDAC reaction immediately, ensuring the signal reflects the activity during the 37°C incubation only.

  • Add 50 µL of Developer Solution to each well.

  • Incubate at Room Temperature for 15 minutes .

  • Read Fluorescence: Ex 360 nm / Em 460 nm.

Visualization of Workflows

Figure 1: Mechanism of Inhibition

HDAC_Mechanism Zinc Active Site Zn²⁺ Reaction Deacetylation Zinc->Reaction Catalyzes Substrate Acetyl-Lysine Substrate Substrate->Reaction Enters Pocket Inhibitor This compound Inhibitor->Zinc Bidentate Chelation Block Chelation Blockade Inhibitor->Block Induces Block->Reaction Prevents

Caption: Competitive binding mechanism where the hydroxamate group of the inhibitor chelates the catalytic Zinc, preventing substrate deacetylation.[5]

Figure 2: Assay Workflow

Assay_Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Catalysis cluster_2 Phase 3: Readout Step1 Pre-Incubation (Enzyme + Inhibitor) 15-30 min @ 25°C Step2 Substrate Addition (Boc-Lys(Ac)-AMC) 30-60 min @ 37°C Step1->Step2 Equilibrium Reached Step3 Development (Trypsin + TSA) 15 min @ RT Step2->Step3 Reaction Stop Step4 Fluorescence Read Ex 360 / Em 460 Step3->Step4 Signal Generation

Caption: Step-by-step fluorometric assay protocol ensuring equilibrium binding and precise signal quantification.

Data Analysis & Quality Control

Calculating IC50:

  • Subtract the Blank (No Enzyme) RFU values from all data points.

  • Normalize data to the Positive Control (Enzyme + DMSO only) as 100% Activity.

  • Plot % Activity vs. Log[Inhibitor].

  • Fit using a 4-parameter logistic regression (Hill equation):

    
    
    

Acceptance Criteria:

Parameter Acceptance Range Troubleshooting
Z' Factor > 0.5 If < 0.5, optimize enzyme concentration or incubation time.
Signal/Background > 5-fold Check substrate degradation or developer activity.

| DMSO Tolerance | < 1% | Higher DMSO may inhibit HDAC activity non-specifically. |

References

  • Assay Principle & Fluorometric Methods

    • Wegener, D., et al. (2003). "Fluorogenic histone deacetylase (HDAC) assay for high-throughput screening." Analytical Biochemistry.
    • Source:

  • Hydroxamic Acid Inhibition Mechanism

    • Finnin, M. S., et al. (1999). "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.
    • Source:

  • Protocol Standardization

    • Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases.
    • Source:

  • Kinetic Considerations for Zinc Chelators

    • Holdgate, G. A., et al. (2018). "Kinetic and thermodynamic analysis of HDAC inhibitors." Drug Discovery Today.
    • Source:

Sources

Application Note: Comprehensive NMR Characterization and Structural Analysis of 3,5-Dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Context

Hydroxamic acids (R-CO-NH-OH) are highly privileged pharmacophores in modern medicinal chemistry. They are best known for their potent metal-chelating properties, making them the premier zinc-binding group (ZBG) in the design of Histone Deacetylase (HDAC) inhibitors. The compound 3,5-dichloro-N-hydroxybenzamide (CAS 18540-38-0) features an electron-withdrawing 3,5-dichlorophenyl ring. This specific substitution pattern significantly modulates the pKa of the hydroxamic acid protons, influences its conformational preference (Z vs. E isomers), and alters its hydrogen-bonding dynamics[1].

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its synthesis, purity, and solution-state behavior before downstream biological or catalytic applications.

Pathway A Hydroxamic Acid (e.g., 3,5-diCl-BHA) B Zinc Chelation at HDAC Active Site A->B Binds Zn2+ C HDAC Inhibition B->C D Histone Hyperacetylation C->D Blocks deacetylation E Chromatin Relaxation & Gene Transcription D->E

Caption: Mechanism of action for hydroxamic acid derivatives acting as Histone Deacetylase (HDAC) inhibitors.

Experimental Workflow: Synthesis and Sample Preparation

Causality of Experimental Choices

The synthesis of this compound is typically achieved via the activation of 3,5-dichlorobenzoic acid followed by nucleophilic acyl substitution with hydroxylamine[2]. 1,1'-Carbonyldiimidazole (CDI) is the preferred coupling agent because it forms a highly reactive acyl imidazole intermediate under mild, neutral conditions, avoiding the generation of harsh acidic byproducts (like HCl from thionyl chloride) that could degrade the hydroxylamine reagent.

For NMR sample preparation, DMSO-d₆ is strictly preferred over CDCl₃ . Hydroxamic acids exhibit strong intermolecular hydrogen bonding, leading to planar E-E dimers and sandwich-like tetramer self-aggregation[3]. This severe self-aggregation limits their solubility in non-polar solvents. DMSO acts as a strong hydrogen-bond acceptor, disrupting these aggregates and slowing down the chemical exchange of the labile -NH and -OH protons, allowing them to be observed as distinct, sharp singlets[1].

Step-by-Step Methodology
  • Activation: Dissolve 1.0 equivalent (e.g., 15 mmol) of 3,5-dichlorobenzoic acid in anhydrous Tetrahydrofuran (THF) (25 mL). Add 1.5 equivalents of CDI and stir at room temperature for 1 hour to form the acyl imidazole intermediate[2].

  • Oximation: Introduce 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) to the reaction mixture. Stir overnight at room temperature[2].

  • Quenching & Extraction: Quench the reaction with dilute aqueous HCl to neutralize unreacted imidazole. Extract the aqueous layer twice with Ethyl Acetate (EtOAc)[2].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Recrystallize the crude residue from an EtOAc/Hexane mixture to yield this compound as a pure white crystalline solid[2].

  • NMR Sample Preparation: Dissolve 15–20 mg of the purified solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a standard 5 mm NMR tube.

Workflow A 3,5-Dichlorobenzoic Acid + CDI in THF B Intermediate: Acyl Imidazole A->B C Add NH2OH·HCl Stir overnight B->C D Quench & Extract (HCl / EtOAc) C->D E Purification (Recrystallization) D->E F This compound (Pure Solid) E->F G NMR Sample Prep (Dissolve in DMSO-d6) F->G H 1H & 13C NMR Acquisition (600 MHz) G->H

Caption: Step-by-step workflow for the synthesis and NMR sample preparation of this compound.

NMR Characterization and Structural Assignments

The structural elucidation of this compound relies on the precise assignment of both ¹H and ¹³C resonances.

¹H NMR Analysis (600 MHz, DMSO-d₆)

The C₂v-like symmetry of the 3,5-dichlorophenyl ring simplifies the aromatic region into an AX₂ spin system[2].

  • Aromatic Protons: The two equivalent ortho-protons (H-2 and H-6) appear as a doublet at δ 7.78 ppm with a characteristic meta-coupling constant (J = 1.9 Hz)[2]. The para-proton (H-4) appears as a triplet at δ 7.71 ppm (J = 1.9 Hz) due to its coupling with H-2 and H-6[2]. The strong electron-withdrawing inductive effect of the two chlorine atoms deshields these protons compared to an unsubstituted benzohydroxamic acid.

  • Exchangeable Protons: The hydroxamic acid moiety presents two distinct labile protons. The N-H proton resonates downfield at δ 11.45 ppm as a sharp singlet, while the O-H proton appears at δ 9.31 ppm [2].

¹³C NMR Analysis (151 MHz, DMSO-d₆)

The ¹³C NMR spectrum exhibits six distinct carbon environments. The strong electronegativity of the chlorine atoms dictates the chemical shifts of the aromatic ring.

  • Carbonyl Carbon (C=O): Observed in the highly deshielded region (~δ 162.0 - 164.0 ppm), characteristic of hydroxamate carbonyls.

  • Aromatic Carbons: The ipso-carbon (C-1) attached to the carbonyl is deshielded (~δ 136.1 ppm). The carbons bearing the chlorine atoms (C-3, C-5) are also significantly deshielded (~δ 134.9 ppm). The para-carbon (C-4) and ortho-carbons (C-2, C-6) resonate upfield at approximately δ 133.3 ppm and δ 126.0 ppm, respectively.

Data Presentation

Table 1: ¹H NMR Assignments for this compound (600 MHz, DMSO-d₆)[2]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-H 11.45Singlet (s)-1HHydroxamic acid NH
O-H 9.31Singlet (s)-1HHydroxamic acid OH
H-2, H-6 7.78Doublet (d)1.92HAromatic ortho to C=O
H-4 7.71Triplet (t)1.91HAromatic para to C=O

Table 2: Representative ¹³C NMR Assignments (151 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C=O ~ 162.0 - 164.0QuaternaryCarbonyl carbon
C-1 ~ 136.1QuaternaryAromatic ipso to C=O
C-3, C-5 ~ 134.9QuaternaryAromatic ipso to Cl
C-4 ~ 133.3CHAromatic para to C=O
C-2, C-6 ~ 126.0CHAromatic ortho to C=O

Mechanistic Insights: Conformation and Tautomerism

When analyzing the NMR spectra of hydroxamic acids, two structural phenomena must be considered:

  • Keto-Enol Tautomerism: Hydroxamic acids can theoretically exist in keto (amide) or enol (hydroximic acid) tautomers. NMR studies in DMSO-d₆ unequivocally prove that ring-substituted benzohydroxamic acids exist predominantly in the keto (hydroxamic) form rather than the enol form[1]. The presence of the distinct N-H signal at 11.45 ppm in our data confirms this structural integrity[2].

  • Z/E Conformation: Ab initio energy calculations and ¹⁵N/¹H chemical shift dependencies demonstrate that benzohydroxamic acids almost exclusively adopt the Z conformation in solution[1]. In this state, the carbonyl oxygen and the hydroxyl group are oriented on the same side, which facilitates optimal dipole alignment and is the required geometry for bidentate metal chelation (e.g., binding to Zn²⁺ in HDAC enzymes).

References

  • [3] Title: Structural NMR and ab Initio Study of Salicylhydroxamic and p-Hydroxybenzohydroxamic Acids: Evidence for an Extended Aggregation Source: acs.org (The Journal of Organic Chemistry) URL:

  • [1] Title: Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange Source: nih.gov (Magnetic Resonance in Chemistry) URL:

  • [2] Title: Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides - Supporting Information Source: amazonaws.com (ChemRxiv) URL:

Sources

mass spectrometry analysis of 3,5-dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Analysis of 3,5-Dichloro-N-hydroxybenzamide

Executive Summary

This application note details the mass spectrometry (MS) characterization of This compound , a compound of significant interest in drug discovery as a putative histone deacetylase (HDAC) inhibitor and a potential metabolite of chlorobenzamide-based agrochemicals. Due to the presence of the hydroxamic acid moiety (–CONHOH), this molecule presents unique challenges in ionization stability and fragmentation behavior.

This guide provides a validated workflow for LC-MS/MS analysis , focusing on:

  • Isotopic Fingerprinting: Leveraging the distinct Cl₂ isotope cluster for unambiguous identification.

  • Fragmentation Mechanics: Differentiating between the loss of hydroxyl radicals (-OH) and the loss of hydroxylamine (-NH₂OH) to confirm the hydroxamic acid core.

  • Method Robustness: Optimized chromatographic conditions to prevent on-column hydrolysis.

Physicochemical Profile & MS Readiness

Understanding the molecule's physical properties is the first step in designing a robust MS method.

PropertyValueMS Implication
Molecular Formula C₇H₅Cl₂NO₂Distinct mass defect due to Cl₂.
Monoisotopic Mass 204.9697 DaTarget [M+H]⁺ at m/z 205.9770.
Isotope Pattern M : M+2 : M+4 (100 : 64 : 10)Critical diagnostic: The "9:6:1" intensity ratio confirms the presence of two chlorine atoms.
pKa (Predicted) ~8.5 (Hydroxamic acid)Ionizes well in both Positive (protonation on carbonyl O) and Negative (deprotonation of N-OH) modes.
LogP ~2.2Moderate lipophilicity; suitable for C18 Reverse Phase LC.

Experimental Protocol: LC-MS/MS Method

Sample Preparation

Rationale: Hydroxamic acids are susceptible to hydrolysis (Lossen rearrangement) under strong acidic/basic conditions or high heat.

  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (v/v).

  • Biological Matrix (Plasma):

    • Add 50 µL plasma to 150 µL cold Acetonitrile (containing 0.1% Formic Acid).

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min, 4°C).

    • Inject supernatant. Note: Keep autosampler at 4°C to prevent degradation.

Liquid Chromatography (LC) Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Source)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1][2]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation of the labile N-OH bond).

Fragmentation Mechanics & Pathway Analysis

The structural confirmation of this compound relies on observing specific neutral losses characteristic of the hydroxamic acid group.

Primary Fragmentation Pathways (Positive Mode)
  • Pathway A (Acylium Formation): The protonated parent ([M+H]⁺, m/z 206) undergoes a loss of hydroxylamine (NH₂OH, 33 Da) . This cleavage breaks the amide bond, generating the stable 3,5-dichlorobenzoyl cation (m/z 173).

  • Pathway B (Dehydration/Amide Formation): A competing pathway involves the loss of water (H₂O, 18 Da) or hydroxyl radical (OH, 17 Da) to form an amide-like radical cation or nitrile oxide intermediate (m/z 189/188).

  • Secondary Fragmentation: The benzoyl cation (m/z 173) subsequently loses Carbon Monoxide (CO, 28 Da) to form the 3,5-dichlorophenyl cation (m/z 145).

Visualization of Fragmentation Pathways

MS_Fragmentation Parent [M+H]+ m/z 206 (Cl2) Frag1 [M+H - NH2OH]+ m/z 173 (Acylium Ion) Parent->Frag1 Loss of NH2OH (-33 Da) Primary Path Frag2 [M+H - H2O]+ m/z 188 Parent->Frag2 Loss of H2O (-18 Da) Frag4 [M+H - OH]+ m/z 189 Parent->Frag4 Loss of OH (-17 Da) Frag3 [M+H - NH2OH - CO]+ m/z 145 (Phenyl Cation) Frag1->Frag3 Loss of CO (-28 Da) Ring Contraction Frag4->Frag1 Loss of NH (-15 Da)

Caption: Predicted ESI(+) fragmentation pathway. The primary transition involves the cleavage of the hydroxamic acid moiety to form the acylium ion.

Data Analysis & Interpretation

Isotope Cluster Verification

Before confirming the mass, you must validate the chlorine isotope signature.

  • Target: m/z 206 (¹²C, ³⁵Cl₂).

  • Confirmation: Look for m/z 208 (approx. 65% abundance of base peak) and m/z 210 (approx. 10% abundance).

  • Note: If this 9:6:1 pattern is absent, the compound is not a dichloro- derivative.

MRM Transitions for Quantitation (Triple Quadrupole)

For pharmacokinetic (PK) studies, use the following Multiple Reaction Monitoring (MRM) transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Type
205.9 173.0 1550Quantifier (Acylium formation)
205.9 145.0 3050Qualifier (CO loss)
205.9 189.0 1050Qualifier (Loss of OH)

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shimadzu Corporation. (2021). LC-MS/MS Method Package for Short Chain Fatty Acids and Organic Acids. Application Note. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Application Note 5994-0968EN. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 3,5-Dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for 3,5-dichloro-N-hydroxybenzamide (also known as 3,5-dichlorobenzohydroxamic acid ).

Critical Scope Definition: This protocol targets the hydroxamic acid derivative (


) of 3,5-dichlorobenzoic acid, a common scaffold in HDAC inhibitors and metalloenzyme chelators.
  • Target CAS (Generic): 3,5-dichlorobenzohydroxamic acid.

  • Exclusion: This protocol does not synthesize 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide (a salicylanilide antimicrobial often confused in nomenclature).

Executive Summary

This guide outlines a robust, scalable process for the synthesis of this compound starting from 3,5-dichlorobenzoic acid. While laboratory-scale synthesis often utilizes acid chlorides (Schotten-Baumann conditions), this protocol prioritizes the Methyl Ester Hydroxaminolysis Route . This pathway offers superior safety profiles for scale-up (>100g), avoiding the violent exotherms and corrosive byproducts associated with acyl chlorides, while maintaining high atom economy and purity.

Key Performance Indicators (KPIs):

  • Target Yield: >85% (Isolated)

  • Purity: >98% (HPLC), <10 ppm metal content.

  • Safety: Eliminates isolation of unstable free hydroxylamine; mitigates thermal runaway risks.

Chemical Reaction Strategy

The synthesis proceeds via a two-step sequence:

  • Fischer Esterification: Quantitative conversion of the benzoic acid to its methyl ester.

  • Hydroxaminolysis: Nucleophilic acyl substitution using hydroxylamine generated in situ under basic conditions.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 3,5-Dichlorobenzoic Acid (Solid) Inter Methyl 3,5-dichlorobenzoate (Intermediate) SM->Inter Step 1: Esterification Reagents1 MeOH / H2SO4 (cat) Reflux Salt Potassium Hydroxamate (Precipitate) Inter->Salt Step 2: Hydroxaminolysis Reagents2 NH2OH·HCl / KOH MeOH, 0°C to RT Product This compound (Final Product) Salt->Product Step 3: Workup Workup Acidification (HCl) & Filtration

Figure 1: Synthetic pathway designed for intermediate isolation to purge impurities.

Safety Assessment & Hazard Mitigation

Critical Warning: Hydroxylamine (free base) is thermally unstable and potentially explosive upon heating or concentration.

HazardRisk LevelMitigation Strategy
Hydroxylamine Instability High Generate in situ at <20°C. Never distill or concentrate the reaction mother liquors to dryness containing free NH₂OH.
Exotherm (Neutralization) MediumThe reaction of KOH with NH₂OH·HCl is exothermic. Controlled addition at 0°C is mandatory.
Lossen Rearrangement MediumOverheating the hydroxamic acid or activating agents can trigger rearrangement to isocyanates (explosive/toxic). Keep process temp <50°C.
Mutagenicity HighHydroxylamine and hydroxamic acids are potential mutagens. Use full PPE and closed-system transfers.

Detailed Protocol (Scale: 100g Input)

Part A: Preparation of Methyl 3,5-dichlorobenzoate

Rationale: The methyl ester is a stable, purify-able intermediate that allows for precise stoichiometry in the next step, unlike the variable quality of acid chlorides.

Reagents:

  • 3,5-Dichlorobenzoic acid: 100.0 g (0.52 mol)

  • Methanol (HPLC Grade): 500 mL (5 vol)

  • Sulfuric Acid (conc.): 5.0 mL (Catalyst)

Procedure:

  • Setup: Charge a 1L 3-neck Round Bottom Flask (RBF) with 3,5-dichlorobenzoic acid and Methanol. Equip with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reaction: Add H₂SO₄ dropwise. Heat the slurry to reflux (65°C). The solid will dissolve.[1] Stir for 6–8 hours.

    • PAT Check: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC until Starting Material (SM) < 1%.

  • Workup: Cool to 0–5°C. The methyl ester often crystallizes directly.

    • If solid forms: Filter, wash with cold MeOH (50 mL).

    • If oil: Concentrate to ~20% volume, add water (300 mL), and extract with Ethyl Acetate (EtOAc). Wash organic layer with Sat. NaHCO₃ (remove unreacted acid). Dry (MgSO₄) and concentrate.

  • Yield Expectation: ~100–105 g (>95%) of white solid/oil.

Part B: Synthesis of this compound

Rationale: Uses the "Potassium Salt Method" (Hauser-Renfrow modification). This precipitates the product as a stable salt, driving equilibrium forward and removing impurities in the filtrate.

Reagents:

  • Methyl 3,5-dichlorobenzoate (from Part A): 102.5 g (0.50 mol)

  • Hydroxylamine Hydrochloride (NH₂OH[2][3]·HCl): 52.1 g (0.75 mol, 1.5 eq)

  • Potassium Hydroxide (KOH) pellets (85%+): 84.0 g (1.50 mol, 3.0 eq)

  • Methanol: 600 mL total.

Procedure:

  • Hydroxylamine Preparation (Solution A):

    • In a flask, dissolve NH₂OH·HCl (52.1 g) in Methanol (300 mL) at 20–30°C. (Endothermic, may need slight warming).

  • Base Preparation (Solution B):

    • In a separate vessel, dissolve KOH (84.0 g) in Methanol (200 mL). Caution: Highly exothermic. Cool external bath to keep internal T < 40°C.

  • Coupling Reaction:

    • Cool Solution A to 0°C .

    • Add Solution B to Solution A slowly over 30 minutes, maintaining T < 15°C. A white precipitate (KCl) will form.

    • Stir for 15 mins at 0°C to ensure complete KCl precipitation.

    • Filtration 1: Filter off the KCl salt quickly through a sintered glass funnel. The filtrate contains free NH₂OH and KOH.

    • Addition: Return the clear filtrate to the reactor. Add Methyl 3,5-dichlorobenzoate (102.5 g) in one portion (or dissolved in minimal MeOH if solid).

    • Reaction: Stir at Room Temperature (20–25°C) for 12–24 hours.

    • Observation: The potassium salt of the hydroxamic acid often precipitates out as the reaction proceeds.

  • Isolation of Potassium Salt (Optional but Recommended for Purity):

    • Cool to 0°C. Filter the solid precipitate. Wash with cold MeOH. This is the Potassium 3,5-dichlorobenzohydroxamate.

  • Acidification (Final Product Formation):

    • Suspend the wet potassium salt cake in Water (400 mL).

    • Slowly add 2N HCl until pH reaches 2–3. The salt dissolves and the free hydroxamic acid precipitates as a white solid.

    • Stir at 0°C for 30 minutes.

  • Final Filtration: Filter the white solid. Wash with Water (3 x 100 mL) to remove all salts.

  • Drying: Vacuum oven at 40°C for 12 hours. Do not exceed 50°C to prevent Lossen rearrangement.

Purification & Analytical Specifications

Recrystallization Strategy: If purity is <98% or the color is off-white:

  • Dissolve crude solid in a minimum amount of Hot Ethyl Acetate (~60°C).

  • Filter hot (to remove inorganic salts).

  • Add n-Heptane or Petroleum Ether dropwise until turbidity appears.

  • Cool slowly to 4°C. Collect crystals.

Analytical Specifications (Release Criteria):

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (DMSO-d6)Confirms structure; δ ~11.4 (s, 1H, OH), 9.2 (s, 1H, NH)
Purity HPLC (C18, ACN/H2O)≥ 98.0% area
Chloride Content TitrationMatches theoretical (for Cl substituents)
Iron (III) Test ColorimetricDeep red/violet color with FeCl₃ (Positive for hydroxamic acid)
Process Flow Diagram (Unit Operations)

ProcessFlow Start Start: Raw Materials QC React1 Unit 1: Methanolic KOH + NH2OH.HCl (Salt Formation & Filtration) Start->React1 React2 Unit 2: Addition of Methyl Ester (Reaction: 25°C, 12h) React1->React2 Clear Filtrate Quench Unit 3: Acidification (pH 2-3) Precipitation of Product React2->Quench Precipitate K-Salt Filter Unit 4: Filtration & H2O Wash Quench->Filter Dry Unit 5: Vacuum Drying (<50°C) Filter->Dry QC Quality Control (HPLC/NMR) Dry->QC

Figure 2: Unit operation sequence for the manufacturing floor.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation of K-salt; Hydrolysis of ester to acid.Ensure excess KOH (3 eq) is used. Extend reaction time. Check if product is soluble in mother liquor (concentrate slightly, but cautiously).
Product is Oily/Sticky Impurities (methyl ester) or wet solvent.Recrystallize from EtOAc/Heptane. Ensure thorough drying.
Red/Brown Coloration Oxidation of hydroxylamine or metal contamination.Use fresh NH₂OH·HCl. Ensure glass-lined or passivated stainless steel reactors (Fe ions form colored complexes with product).
Exotherm during Acidification Rapid neutralization.Add HCl slowly; use internal cooling.

References

  • Hauser, C. R.; Renfrow, W. B. "Benzohydroxamic Acid."[3] Organic Syntheses, Coll.[3] Vol. 2, p.67 (1943).

  • Vembu, N. et al. "2-Amino-3,5-dichlorobenzohydroxamic acid: supramolecular aggregation..."[4] Acta Crystallographica Section E, 62(11), o5086-o5088 (2006). (Structural confirmation of related analogs).

  • Marmion, C. J. et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry, 2004(15), 3003-3016.
  • Reddy, A. S. et al. "Process for the preparation of Vorinostat." US Patent 20130131173. (General scale-up principles for hydroxamic acids).

Sources

Troubleshooting & Optimization

improving synthesis yield of 3,5-dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3,5-Dichloro-N-hydroxybenzamide

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: #HDAC-35-CL2-OPT Subject: Optimization of Yield and Purity for Lipophilic Hydroxamic Acids[1]

Executive Summary

The synthesis of This compound presents a classic "solubility paradox." The dichlorophenyl ring creates significant lipophilicity, while the hydroxamic acid headgroup (


) is polar and capable of bidentate chelation.

Low yields in this synthesis are rarely due to reaction failure but rather isolation failure or competitive O-acylation .[1] This guide moves away from the erratic acid chloride method and standardizes on the Base-Mediated Ester Aminolysis route, which offers the highest thermodynamic control over N- vs. O-selectivity.[1]

Part 1: The Core Protocol (The "Gold Standard")

User Question: I am currently reacting 3,5-dichlorobenzoyl chloride with hydroxylamine hydrochloride and getting a mixture of products and low yield. How do I fix this?

Scientist Response: Switch immediately to the Methyl Ester Route . The acid chloride pathway is kinetically uncontrolled, leading to di-acylation and O-acylation (forming


).[1] The ester route, driven by the "Alpha Effect" of the hydroxamate anion, is slower but chemically superior for this substrate.
Optimized Workflow: Methanolic KOH Aminolysis

Target Scale: 10 mmol

ParameterSpecificationRationale
Substrate Methyl 3,5-dichlorobenzoate (1.0 eq)Esters are less prone to O-acylation than acid chlorides.[1]
Reagent Hydroxylamine HCl (3.0 eq)Excess required to drive equilibrium; NH2OH is unstable as a free base.[1]
Base KOH (6.0 eq) in MethanolGenerates free

and neutralizes HCl.[1] Methanol ensures homogeneity.[1]
Temperature

Start cold to minimize side reactions; warm to complete conversion.
Reaction Time 12–24 HoursSlower kinetics require patience.[1] Monitor by TLC (stain with

).[1]
Step-by-Step Protocol:
  • Preparation of Hydroxylamine: Dissolve Hydroxylamine HCl (2.1 g, 30 mmol) in minimal MeOH (15 mL).

  • Preparation of Base: Dissolve KOH (3.4 g, 60 mmol) in MeOH (10 mL).

  • Generation of Free Base: Add the KOH solution to the Hydroxylamine solution at

    
    . A white precipitate (KCl) will form immediately.[1] Crucial:  Stir for 30 mins to ensure complete formation of free 
    
    
    
    .
  • Filtration (Optional but Recommended): Quickly filter off the KCl to prevent salt entrapment later.[1]

  • Coupling: Add Methyl 3,5-dichlorobenzoate (2.05 g, 10 mmol) to the filtrate. Stir at RT.

  • The "Red" Check: After 4 hours, take a 10

    
    L aliquot, spot on filter paper, and add 1 drop of 5% 
    
    
    
    . A deep burgundy/violet color confirms hydroxamic acid formation.[1]

Part 2: Visualization of Reaction Logic

The following diagram illustrates the kinetic competition between the desired N-acylation and the parasitic O-acylation, and how the workup isolates the correct species.

ReactionPathways Start Methyl 3,5-dichlorobenzoate Intermediate Tetrahedral Intermediate Start->Intermediate + NH2OH NH2OH NH2OH (Free Base) NH2OH->Intermediate Product This compound (Thermodynamic Product) Intermediate->Product N-Attack (Major) SideProduct O-Acyl Isomer (Kinetic Impurity) Intermediate->SideProduct O-Attack (Minor) Workup Workup: Acidification to pH 5-6 Product->Workup Precipitates SideProduct->Workup Remains Soluble or Hydrolyzes

Caption: Kinetic competition in aminolysis. The N-attack is favored by the alpha-effect and thermodynamic stability of the amide bond.

Part 3: Troubleshooting & FAQs

Q1: I acidified the reaction mixture, but no precipitate formed. Where is my product? Diagnosis: You likely over-acidified or used too much solvent.[1] Technical Insight: The pKa of benzohydroxamic acids is approximately 8.8 – 9.2 [1].[1]

  • At pH > 10: The product exists as the Potassium salt (

    
    ), which is water-soluble.[1]
    
  • At pH < 2: The product is protonated but the high volume of methanol/water might keep it solubilized, or you risk hydrolysis back to the acid.

  • The Fix: Acidify carefully with 1N HCl to pH 5–6 . Use a pH meter, not just paper.[1] If no solid forms, evaporate 50% of the methanol under reduced pressure (do not heat above 40°C) and cool to 0°C.

Q2: My product is colored (pink/brown) and has a lower melting point than reported (


). 
Diagnosis:  Iron contamination or oxidation products.
Technical Insight:  Hydroxamic acids are siderophores (iron chelators).[1][2] Trace iron from spatulas, water, or silica gel will form red/purple complexes [2].
The Fix: 
  • Wash the crude solid with 10% EDTA solution or dilute HCl to strip metal ions.[1]

  • Recrystallize from Ethyl Acetate/Hexane . Avoid alcohols for recrystallization as they can induce esterification at high temps.[1]

Q3: Can I use the Acid Chloride method if I am in a rush? Diagnosis: Yes, but you must use a biphasic system to protect the product. The Protocol: Dissolve Hydroxylamine HCl in water. Dissolve the Acid Chloride in


. Add 

(base).[1] The reaction occurs at the interface. The product partitions into the organic phase or precipitates, protecting it from di-acylation.
  • Warning: This method often yields the O,N-diacyl impurity (

    
    ).[1]
    

Part 4: The "Self-Validating" Workup Strategy

The 3,5-dichloro substitution makes the ring highly lipophilic. We can exploit this for purification without chromatography.[1]

The "pH Swing" Extraction Protocol:

  • Evaporation: Remove MeOH from the reaction mixture.

  • Partition: Add Water and Ethyl Acetate (EtOAc).

  • Basic Wash (pH 10): Add dilute NaOH.[1] The product (

    
    ) will go into the Aqueous Phase .[1] Impurities (unreacted ester, O-acyl species) stay in the Organic Phase .[1]
    
  • Separation: Discard the Organic Phase.

  • Acidification: Acidify the Aqueous Phase to pH 5 with HCl. The product will protonate and precipitate (or extract back into fresh EtOAc).

  • Isolation: Filter the precipitate or evaporate the fresh EtOAc extract.

WorkupLogic Step1 Crude Reaction Mix (MeOH/Water) Step2 Evaporate MeOH Add Water + EtOAc Step1->Step2 Step3 Adjust to pH 10-11 (NaOH) Step2->Step3 Split Phase Separation Step3->Split OrgPhase Organic Phase (Contains Impurities: Esters, O-acyls) Split->OrgPhase AqPhase Aqueous Phase (Contains Product as Hydroxamate Salt) Split->AqPhase Step4 Discard Organic Phase OrgPhase->Step4 Step5 Acidify Aqueous to pH 5 AqPhase->Step5 Final Precipitate/Extract Pure Product Step5->Final

Caption: The "pH Swing" purification exploits the acidity of the hydroxamic acid (pKa ~9) to separate it from neutral impurities.[1]

References

  • Acidity of Hydroxamic Acids: Monzyk, B., & Crumbliss, A. L. (1980).[1] Mechanism of the reaction of iron(III) with acetohydroxamic acid. Journal of the American Chemical Society, 102(15), 4900–4904. Link

  • Iron(III) Test & Chelation: Hider, R. C., & Kong, X.[1] (2010).[1] Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657.[1] Link

  • Synthesis from Esters (General Method): Hauser, C. R., & Renfrow, W. B. (1939).[1] Benzohydroxamic Acid.[1][2][3][4][5][6][7][8] Organic Syntheses, Coll.[1][9] Vol. 2, p.67. Link

  • Lossen Rearrangement Risks: Yale, H. L. (1943).[1] The Hydroxamic Acids.[1][2][3][10][11][12][13][14] Chemical Reviews, 33(3), 209–256. Link

Sources

Technical Support Center: Troubleshooting Solubility of 3,5-dichloro-N-hydroxybenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of hydroxamic acid derivatives. 3,5-dichloro-N-hydroxybenzamide (C₇H₅Cl₂NO₂) is a highly reactive, lipophilic small molecule. While Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for such compounds, the unique physicochemical properties of the hydroxamate moiety—specifically its tautomerism, potent metal-chelating ability, and sensitivity to solvent polarity shifts—create specific handling challenges.

This guide deconstructs the causality behind these solubility failures and provides self-validating protocols to ensure assay integrity for drug development professionals and researchers.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecule's behavior in solution. Hydroxamic acids are not standard amides; they are diprotic weak acids that exist in a keto-enol (iminol) tautomeric equilibrium[1]. In aqueous environments, deprotonation occurs at the hydroxyl group (pKa ~8.5–9.5), but in DMSO, deprotonation uniquely involves the loss of the –NH proton[2].

Table 1: Physicochemical & Solvation Parameters of this compound
ParameterValue / CharacteristicMechanistic Implication for Solubility
Molecular Formula C₇H₅Cl₂NO₂The di-chloro substitution increases lipophilicity, making aqueous solubility exceedingly poor without organic co-solvents.
Tautomerism Keto (acidic) ⇌ Iminol (basic)The keto form prevails in acidic/neutral DMSO, while the iminol form drives metal chelation and basic reactivity[3].
Deprotonation Site –NH group (in DMSO)Solvent interactions in DMSO are heavily dependent on hydrogen bonding with the –NH group[2].
Metal Affinity High (Fe³⁺, Zn²⁺, Cu²⁺)Forms bidentate O,O′ complexes. Trace metals in glassware/solvents will cause immediate precipitation of insoluble metal-hydroxamate complexes[4].
Hygroscopicity Solvent-dependent (DMSO)DMSO rapidly absorbs atmospheric water, drastically reducing the solvent's capacity to solvate lipophilic compounds, leading to delayed precipitation[5].

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: My 50 mM stock solution of this compound was initially clear, but after two weeks of storage at -20°C, a fine white precipitate formed. Why? A1: This is a classic manifestation of DMSO hygroscopicity combined with thermal shock. DMSO is intensely hygroscopic and readily absorbs atmospheric moisture every time the vial is opened[6]. The introduction of water alters the dielectric constant and polarity of the solvent system. Because this compound is highly lipophilic, even a 5-10% increase in water content can lower its solubility threshold below 50 mM[7]. Furthermore, repeated freeze-thaw cycles disrupt the solvation shell, nucleating the compound out of solution. Causality: Water uptake reduces solvent hydrophobicity; freezing provides nucleation sites.

Q2: Upon dissolving the compound in DMSO, the solution immediately turned a reddish-orange hue and a precipitate formed. Is the compound degrading? A2: The compound is not necessarily degrading; it is chelating. Hydroxamic acids possess a profound affinity for transition metals, forming highly stable, intensely colored bidentate O,O′ complexes (especially with Fe³⁺)[2]. If your DMSO, pipette tips, or glassware contain trace heavy metals, the this compound will act as a ligand, forming a metal-hydroxamate complex[4]. These complexes often have drastically lower solubility in pure organic solvents than the free ligand, resulting in immediate precipitation. Causality: Bidentate chelation of trace metals forms insoluble, colored coordination complexes.

Q3: When I dilute my DMSO stock into Phosphate-Buffered Saline (PBS) for my cell assay, the compound immediately crashes out, forming a cloudy suspension. How do I fix this? A3: You are observing "solvent shock." When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. The compound is suddenly surrounded by a highly polar aqueous environment where its solubility is virtually zero, causing rapid aggregation and precipitation[8]. Causality: Abrupt polarity shift exceeds the thermodynamic solubility limit of the compound in the localized microenvironment.

Part 3: Diagnostic Workflows & Mechanisms

Troubleshooting Start Precipitate observed in DMSO Stock? CheckWater Check DMSO Water Content (Hygroscopic effect) Start->CheckWater White/Clear Precipitate CheckMetal Check for Trace Metals (Chelation effect) Start->CheckMetal Colored Precipitate HeatSonicate Warm to 37°C & Sonicate CheckWater->HeatSonicate ActionMetal Use metal-free glassware & high-purity solvent CheckMetal->ActionMetal ActionWater Use fresh anhydrous DMSO & desiccator storage Fail Re-evaluate Max Solubility or synthesize fresh batch ActionWater->Fail Still precipitates ActionMetal->Fail Still precipitates HeatSonicate->ActionWater Fails to dissolve Success Clear Solution Achieved HeatSonicate->Success Dissolves completely

Caption: Troubleshooting workflow for this compound precipitation in DMSO.

Mechanism HA 3,5-dichloro-N- hydroxybenzamide (Free Ligand) DMSO DMSO Solution HA->DMSO Dissolution Water Atmospheric H2O (Hygroscopic uptake) DMSO->Water Exposure to air Metals Trace Fe(III)/Zn(II) DMSO->Metals Contaminated glassware PrecipWater Hydrophobic Crash-out (Reduced Solvent Polarity) Water->PrecipWater Solubility limit exceeded PrecipMetal Insoluble Metal- Hydroxamate Complex Metals->PrecipMetal Bidentate chelation

Caption: Mechanisms of this compound precipitation via water uptake or metal chelation.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols incorporate built-in validation steps to ensure the compound remains in solution and retains its structural integrity.

Protocol 1: Preparation of Anhydrous DMSO Stock Solution

Objective: Formulate a stable, high-concentration stock while mitigating hygroscopic water uptake and metal chelation.

  • Preparation: Dry all glassware in a vacuum oven at 80°C for 2 hours. Allow the sealed vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation[5].

  • Solvent Selection: Pierce the septum of a freshly opened bottle of anhydrous DMSO (≥99.9%, water ≤0.005%) using a sterile, metal-free syringe. Do not use older, previously opened DMSO bottles[7].

  • Dissolution: Add the calculated volume of anhydrous DMSO to the compound to achieve the target concentration (e.g., 20 mM).

  • Agitation: Vortex vigorously for 2 minutes. If micro-precipitates persist, place the tube in an ultrasonic water bath at 37°C for 5–10 minutes[9].

  • Validation Step (The "Light Scatter" Test): Hold the tube against a dark background and shine a laser pointer (or bright LED) through the solution. If the beam path is visible (Tyndall effect), micro-particulates are still present, indicating incomplete dissolution. Sonicate further until the beam path disappears.

  • Storage: Aliquot the validated clear solution into single-use, amber microcentrifuge tubes (to prevent photodegradation) and store at -80°C. Never subject the main stock to repeated freeze-thaw cycles[7].

Protocol 2: Aqueous Buffer (PBS) Dilution Workflow

Objective: Prevent "solvent shock" and hydrophobic crash-out when transitioning from DMSO to aqueous assay buffers.

  • Pre-warming: Warm both the DMSO stock aliquot and the target PBS buffer to 37°C. Cold buffers drastically reduce the kinetic solubility of lipophilic compounds[5].

  • Intermediate Dilution (Crucial Step): Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Create an intermediate dilution. Add the DMSO stock to a small volume of a 1:1 DMSO:PBS mixture[8].

  • Dynamic Addition: Place the final PBS assay volume on a vortex mixer set to a low speed. While the PBS is actively swirling, add the intermediate stock dropwise directly into the center of the vortex. This maximizes the dispersion rate and prevents localized high concentrations of the compound[8].

  • Validation Step (Spectrophotometric Blanking): Read the absorbance of the final assay solution at 600 nm. An OD₆₀₀ > 0.05 compared to a DMSO/PBS vehicle control indicates that the compound has formed a colloidal suspension (crashed out) and the concentration is no longer accurate.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Troubleshooting Solubility Issues for Hsd17B13 Inhibitors in PBS (Benchchem).
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Technical Support Center: Handling the Hygroscopic N
  • Evaluation of Hydroxamic Acid in Uranium Extraction Process: Literature Review (Argonne National Labor
  • Impact of hygroscopic DMSO on Ro 41-0960 solubility (Benchchem).
  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility (Benchchem).
  • DMSO wont dilute my pure compound. How to solve this?

Sources

preventing hydrolysis of 3,5-dichloro-N-hydroxybenzamide in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, formulation, and stabilization of 3,5-dichloro-N-hydroxybenzamide .

As a Senior Application Scientist, I frequently encounter researchers struggling with the inherent instability of hydroxamic acid derivatives in aqueous media. The hydroxamate pharmacophore (-CO-NHOH) is highly susceptible to nucleophilic acyl substitution, leading to rapid hydrolysis into 3,5-dichlorobenzoic acid and hydroxylamine [1].

This guide is engineered to move beyond generic advice. It provides a deep-dive into the thermodynamic and kinetic causality of this degradation and offers self-validating troubleshooting protocols to ensure the scientific integrity of your assays.

Troubleshooting & FAQs: The Causality of Degradation

Q1: My this compound stock loses potency within 24 hours in standard assay buffers (e.g., PBS or Tris). Why is this happening? A1: The loss of potency is driven by buffer-catalyzed hydrolysis. Hydroxamic acids undergo both acid- and base-catalyzed hydrolysis [2]. At physiological pH (7.4) in PBS, the local concentration of hydroxide ions is sufficient to initiate nucleophilic attack on the highly electrophilic carbonyl carbon. Furthermore, if you are using Tris buffer, the primary amine of Tris acts as a nucleophilic catalyst, accelerating acyl transfer and aggressively degrading your API. Solution: Shift your assay pH to a slightly acidic range (pH 5.5–6.0) where the molecule remains in its most stable, neutral tautomeric form [3]. Replace nucleophilic buffers (Tris, PBS) with sterically hindered, non-nucleophilic alternatives like MES or MOPS.

Q2: Upon diluting my DMSO stock into water, the solution turned a faint purple/pink color and eventually precipitated. What went wrong? A2: You are observing metal ion complexation, not just hydrolysis. Hydroxamic acids are exceptionally strong bidentate chelators for transition metals, particularly Fe³⁺ and Zn²⁺ [1]. Trace iron in lower-grade water or buffer salts will instantly coordinate with this compound, forming a deeply colored tris-hydroxamate iron complex. This complexation fundamentally alters the pharmacological profile of your drug and reduces its aqueous solubility. Solution: Always use ultra-pure, LC-MS grade water. If your assay permits, supplement your buffer with 10–50 µM EDTA to scavenge trace metals before introducing the API.

Q3: How can I formulate this compound for a 48-hour cell-based assay without it hydrolyzing? A3: You must reduce the thermodynamic water activity around the pharmacophore. By utilizing a cyclodextrin inclusion complex (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), the hydrophobic 3,5-dichlorophenyl ring inserts into the cyclodextrin cavity. This steric shielding physically blocks water molecules and catalytic ions from accessing the adjacent hydroxamate group, drastically reducing the hydrolysis rate constant.

Quantitative Stability Profile

To guide your experimental design, the following table synthesizes the kinetic stability of this compound across various aqueous environments.

Environmental ConditionTemperatureBuffer SystemAdditive / Co-solventEstimated Half-Life (

)
Primary Degradation Pathway
Highly Acidic (pH 1.2) 37°CHClNone< 2 hoursAcid-catalyzed hydrolysis [3]
Physiological (pH 7.4) 37°CPBSNone~ 6 - 8 hoursBase-catalyzed hydrolysis
Nucleophilic (pH 7.4) 37°CTris-HClNone< 4 hoursAmine-catalyzed acyl transfer
Optimized Aqueous (pH 6.0) 25°C50 mM MESNone~ 48 hoursSlow spontaneous hydrolysis
Shielded Formulation (pH 6.0) 37°C50 mM MES10% HP-β-CD> 120 hoursSterically hindered hydrolysis
Master Stock -20°CNone100% Anhydrous DMSO> 6 monthsStable

System Visualization: Degradation & Stabilization Pathways

The following diagram maps the kinetic pathways that threaten this compound and the corresponding interventions required to halt them.

G API 3,5-dichloro-N- hydroxybenzamide Acid Acidic pH (<4) H+ Catalysis API->Acid Protonation Base Basic pH (>8) OH- Catalysis API->Base Deprotonation Degradants 3,5-dichlorobenzoic acid + Hydroxylamine Acid->Degradants Hydrolysis Base->Degradants Hydrolysis Buffer Buffer pH 6.0 (MES/MOPS) Buffer->API Prevents Shield HP-β-CD Complexation Shield->API Shields

Hydrolysis pathways of this compound and targeted stabilization strategies.

Self-Validating Experimental Protocol

To guarantee reproducibility, use the following step-by-step methodology to prepare a stable aqueous working solution. This protocol includes built-in validation checkpoints to ensure system integrity.

Phase 1: Preparation of 100 mM Master Stock
  • Weighing: Rapidly weigh 20.6 mg of this compound in a low-humidity environment.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO (≥99.9%, sealed under argon).

  • Validation Checkpoint 1: Visually inspect the solution. It must be perfectly clear and colorless. Causality: Any cloudiness indicates water contamination in the DMSO leading to micro-precipitation; a pink hue indicates trace iron contamination.

  • Storage: Aliquot into single-use amber glass vials, purge with argon, and store at -20°C.

Phase 2: Preparation of the Shielded Aqueous Vehicle
  • Buffer Creation: Dissolve MES (2-(N-morpholino)ethanesulfonic acid) in ultra-pure water to a concentration of 50 mM.

  • pH Adjustment: Adjust the pH strictly to 6.0 ± 0.1 using 1M NaOH.

  • Shielding Agent: Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a 10% (w/v) solution. Stir until completely dissolved.

  • Validation Checkpoint 2: Measure the pH again after adding HP-β-CD. Causality: Cyclodextrins can slightly shift the dielectric constant of the solution, potentially altering the pKa of the buffer. The pH must remain at 6.0 to prevent base-catalyzed hydrolysis.

Phase 3: API Dilution and Verification
  • Dilution: Warm the DMSO master stock to room temperature. Slowly spike the required volume of the DMSO stock into the vigorously stirring Aqueous Vehicle (maximum final DMSO concentration should be ≤ 1% v/v to prevent cellular toxicity).

  • Validation Checkpoint 3 (Spectroscopic Confirmation): Run a quick UV-Vis scan of the final solution. Intact this compound exhibits a distinct

    
     compared to its primary degradant, 3,5-dichlorobenzoic acid. If the absorbance peak shifts over a 2-hour observation window, your shielding vehicle was improperly prepared.
    

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications ACS Omega URL:[Link]

  • Hydrolysis of Benzohydroxamic Acid ScholarWorks at Western Michigan University URL:[Link]

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors PubMed Central (PMC) URL:[Link]

Technical Support Center: Identification of Degradation Products of 3,5-dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of 3,5-dichloro-N-hydroxybenzamide. This document is designed to be a practical resource for troubleshooting common issues encountered during experimental work and for designing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

Forced degradation studies are essential to understand a molecule's stability by exposing it to harsh conditions to accelerate degradation.[1] For this compound, the primary degradation pathways are hydrolysis, oxidation, and photolysis. Thermal degradation is also a possibility, though often to a lesser extent for solid materials. These studies are crucial for identifying potential degradation products that might form during manufacturing, storage, and administration.[2]

Q2: What are the expected degradation products of this compound under hydrolytic conditions (acidic and basic)?

The amide linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base.[3]

  • Acid-catalyzed hydrolysis: Under acidic conditions, the primary degradation product is expected to be 3,5-dichlorobenzoic acid and hydroxylamine . The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: In the presence of a base, the amide bond is also cleaved to yield 3,5-dichlorobenzoic acid and hydroxylamine . The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

It is also possible, under certain conditions, to observe the hydrolysis of one of the chloro-substituents on the aromatic ring, leading to the formation of chlorohydroxybenzoic acids, although this is generally less favorable than amide bond cleavage.

Q3: What degradation products can be anticipated from the oxidative degradation of this compound?

The N-hydroxybenzamide moiety is susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[2] The N-hydroxy group can be oxidized to a nitroso group, which may then be further oxidized to a nitro group. Therefore, potential oxidative degradation products include:

  • 1,3-dichloro-5-(nitrosoformyl)benzene

  • 3,5-dichloro-nitrosobenzene (following decarboxylation)

  • 3,5-dichloro-nitrobenzene

Additionally, the aromatic ring itself can be a target for oxidation, potentially leading to the formation of hydroxylated and ring-opened products, especially under more aggressive oxidative conditions.[4]

Q4: How is this compound affected by photolytic degradation?

Chlorinated aromatic compounds can undergo photodegradation upon exposure to UV light.[1] A likely photodegradation pathway for this compound involves the reductive dehalogenation of the C-Cl bonds. This can lead to the formation of:

  • 3-chloro-N-hydroxybenzamide (monodechlorinated product)

  • N-hydroxybenzamide (fully dechlorinated product)

The specific products and their distribution will depend on the wavelength of light and the solvent system used.

Q5: What analytical techniques are most suitable for the identification and characterization of these degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for separating the parent compound from its degradation products.[5] For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful technique.[6]

  • HPLC-UV: For initial separation and quantification of the parent drug and its degradants. A reversed-phase C18 column is a good starting point.[7]

  • LC-MS/MS: For obtaining molecular weight information and fragmentation patterns of the degradation products, which are crucial for structural identification.[8]

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradation products with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation of isolated degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Contamination from glassware, solvents, or reagents.Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank injection to check for system peaks.
Incomplete reaction during forced degradation.Optimize stress conditions (concentration of stressor, temperature, time) to achieve the target degradation of 5-20%.[3]
Poor separation of parent compound and degradation products Sub-optimal HPLC method parameters.Adjust the mobile phase composition (organic solvent ratio, pH of the aqueous phase), gradient profile, column temperature, and flow rate.[5] Consider trying a different column chemistry (e.g., phenyl-hexyl).
Co-elution of multiple degradation products.Utilize a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required.
Difficulty in elucidating the structure of an unknown degradant Insufficient data from a single analytical technique.Combine data from multiple techniques. Use HRMS to get the elemental composition. Analyze the MS/MS fragmentation pattern to identify characteristic losses.[9][10] If possible, isolate the impurity for NMR analysis.
Complex fragmentation pattern in MS/MS.Compare the fragmentation pattern with that of the parent compound to identify common fragments. Look for characteristic isotopic patterns for chlorine-containing fragments.
Inconsistent results in stability studies Lack of control over experimental conditions.Ensure that stress conditions are precisely controlled and reproducible. Use a calibrated oven for thermal studies and a photostability chamber for photolytic studies.
Instability of degradation products.Analyze samples immediately after the stress study or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • After exposure, prepare a solution in the mobile phase at a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous phase: 0.1% formic acid or phosphoric acid in water (pH ~2.5-3.0).

    • Organic phase: Acetonitrile or methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5% to 95% organic phase over 30 minutes.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent compound).

  • Optimization:

    • Inject a mixture of the stressed samples to observe the separation of all degradation products.

    • Optimize the gradient slope, initial and final mobile phase composition, and column temperature to achieve a resolution of >1.5 between all peaks.

Data Presentation

Table 1: Potential Degradation Products of this compound
Degradation Pathway Potential Degradation Product Molecular Formula Monoisotopic Mass (Da) Predicted m/z [M+H]⁺ Predicted m/z [M-H]⁻
Hydrolysis3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂189.9643190.9716188.9570
HydrolysisHydroxylamineNH₃O33.016434.023732.0091
Oxidation1,3-dichloro-5-(nitrosoformyl)benzeneC₇H₃Cl₂NO₂202.9595203.9668201.9522
Oxidation3,5-dichloro-nitrosobenzeneC₆H₃Cl₂NO174.9646175.9719173.9573
Oxidation3,5-dichloro-nitrobenzeneC₆H₃Cl₂NO₂190.9595191.9668189.9522
Photolysis3-chloro-N-hydroxybenzamideC₇H₆ClNO₂171.0087172.0160170.0014
PhotolysisN-hydroxybenzamideC₇H₇NO₂137.0477138.0550136.0404
Table 2: Recommended Starting Conditions for HPLC Method Development
Parameter Recommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 30 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (and λmax of parent)
Injection Volume 10 µL

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV) parent This compound hydrolysis_prod1 3,5-Dichlorobenzoic acid parent->hydrolysis_prod1 hydrolysis_prod2 Hydroxylamine parent->hydrolysis_prod2 oxidation_prod1 1,3-dichloro-5-(nitrosoformyl)benzene parent->oxidation_prod1 photolysis_prod1 3-chloro-N-hydroxybenzamide parent->photolysis_prod1 oxidation_prod2 3,5-dichloro-nitrosobenzene oxidation_prod1->oxidation_prod2 Decarboxylation oxidation_prod3 3,5-dichloro-nitrobenzene oxidation_prod2->oxidation_prod3 Oxidation photolysis_prod2 N-hydroxybenzamide photolysis_prod1->photolysis_prod2 Dechlorination

Caption: Proposed degradation pathways of this compound.

workflow start Start: Sample of this compound forced_degradation Forced Degradation Studies (Acid, Base, H₂O₂, Heat, Light) start->forced_degradation hplc_analysis Stability-Indicating HPLC-UV/PDA Analysis forced_degradation->hplc_analysis peak_detection Detection of Degradation Peaks hplc_analysis->peak_detection lcms_analysis LC-MS/MS Analysis of Stressed Samples peak_detection->lcms_analysis structure_elucidation Structure Elucidation (Molecular Weight, Fragmentation) lcms_analysis->structure_elucidation nmr_confirmation Isolation and NMR Confirmation (Optional) structure_elucidation->nmr_confirmation end End: Identified Degradation Products structure_elucidation->end nmr_confirmation->end

Caption: Workflow for the identification of degradation products.

References

Sources

Technical Support Center: Overcoming Low Purity in 3,5-Dichloro-N-hydroxybenzamide Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of hydroxamic acids. 3,5-dichloro-N-hydroxybenzamide is a notoriously difficult active pharmaceutical ingredient (API) to purify because it readily traps impurities during crystallization.

This guide bypasses generic advice, offering a mechanistic, self-validating approach to resolving persistent purity issues. We will specifically address the three most common failure modes in hydroxamic acid recrystallization: metal chelation, hydrolysis byproduct co-precipitation, and thermal degradation.

Part 1: Physicochemical Diagnostic Matrix

To design a rational purification strategy, we must first exploit the physicochemical differences between the target API and its common synthetic impurities. Simple recrystallization often fails because impurities share similar solubility profiles with the target molecule.

Table 1: Quantitative Data & Removal Strategies for this compound Synthesis

CompoundMolecular WeightpKaSolubility (EtOAc)Primary Removal Strategy
This compound 206.03 g/mol [1]~8.5 - 8.8High (Hot), Moderate (Cold)Target Product
3,5-dichlorobenzoic acid 191.01 g/mol ~3.1High (Hot & Cold)pH-controlled aqueous partition (pH 6.5)
N,O-diacylhydroxylamine ~379.02 g/mol NeutralHigh2[2]
Iron (III) Hydroxamate VariableN/AHigh (Deep Red/Purple)3[3]
Part 2: Core Troubleshooting FAQs (The "Why" and "How")

Q1: My recrystallized product has a persistent pink, red, or deep purple hue, even after multiple recrystallizations. What is causing this, and how do I remove it? Causality: Hydroxamic acids are exceptionally strong bidentate chelators for transition metals, particularly Iron (Fe³⁺) and Copper (Cu²⁺). Even trace amounts of metals 3[3], or from stainless steel reactor walls, will form highly colored, organic-soluble complexes that co-crystallize with your product. Solution: Do not attempt to resolve this via simple recrystallization; you must break the complex chemically. Dissolve the crude mixture in EtOAc and wash the organic layer with a 0.1 M aqueous EDTA solution. EDTA has a higher binding affinity for Fe³⁺ than the hydroxamate, effectively sequestering the metal into the aqueous waste phase.

Q2: NMR analysis shows significant contamination with 3,5-dichlorobenzoic acid. Why isn't recrystallization separating them? Causality: 3,5-dichlorobenzoic acid (the starting material or hydrolysis degradation product) shares a nearly identical non-polar aromatic core with your target molecule, leading to co-precipitation in standard solvent systems like EtOAc/Hexane. Solution: Exploit their distinct pKa values before crystallization. 3,5-dichlorobenzoic acid has a pKa of ~3.1, while this compound has a pKa of ~8.5. Extract the crude mixture into highly basic water (pH >10) to ionize both compounds. Then, carefully adjust the aqueous pH to 6.5. At pH 6.5, the carboxylic acid remains >99.9% ionized (water-soluble), while the hydroxamic acid becomes >99% unionized.2[2] will selectively pull only the pure hydroxamic acid into the organic layer.

Q3: I am losing a massive amount of yield during hot recrystallization, and a new impurity is forming. Is the molecule degrading? Causality: Yes. Hydroxamic acids are susceptible to the Lossen rearrangement when subjected to prolonged thermal stress. The molecule rearranges to form an isocyanate, which then reacts with ambient moisture to form a urea derivative. Solution: Minimize thermal residence time. When dissolving the crude solid in hot ethyl acetate, do not exceed 60°C. Once dissolved, immediately remove from heat and filter hot to remove insoluble particulates. 4[4].

Part 3: Self-Validating Protocol for High-Purity Recrystallization

This step-by-step methodology integrates the chemical interventions discussed above into a single, cohesive workflow.

Step 1: pH-Controlled Pre-Purification (The Critical Step)

  • Dissolve 10 g of crude this compound in 100 mL of Ethyl Acetate (EtOAc).

  • Extract with 100 mL of 1M NaOH. The organic layer (containing neutral impurities like N,O-diacylhydroxylamine) is discarded.

  • Transfer the aqueous layer (containing the sodium salts of both the hydroxamate and any unreacted benzoic acid) to a clean flask.

  • Self-Validation Checkpoint: Slowly add 1M HCl while monitoring with a calibrated pH meter until the pH reaches exactly 6.5. Validation: The solution will become visibly cloudy as the hydroxamic acid precipitates, proving that the benzoic acid remains safely dissolved in the aqueous phase.

  • Extract the aqueous suspension with fresh EtOAc (2 x 75 mL).

Step 2: Metal Scavenging 6. Wash the combined EtOAc layers from Step 5 with 50 mL of 0.1 M aqueous EDTA solution, followed by 50 mL of brine. 7. Self-Validation Checkpoint: Validation: The organic layer will transition from a dark pink/purple hue to a pale yellow or colorless state, visually confirming the successful removal of the iron complex. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35°C to yield a pre-purified white solid.

Step 3: Kinetic Recrystallization 9. Suspend the solid in a minimum volume of EtOAc. Heat gently to 55-60°C until just dissolved. Do not boil. 10. Perform a hot filtration through a pre-warmed sintered glass funnel to remove any dust or insoluble polymers. 11. Allow the filtrate to cool undisturbed to room temperature over 24-72 hours. Slow cooling promotes the exclusion of trace impurities from the crystal lattice[4]. 12. Collect the crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum at 40°C.

Part 4: Process Visualization

G Crude Crude 3,5-dichloro- N-hydroxybenzamide BaseExtract Base Extraction (1M NaOH) Crude->BaseExtract OrgWaste Organic Layer Waste (Neutral Impurities) BaseExtract->OrgWaste Discard Org AqLayer Aqueous Layer (Hydroxamate & Benzoate) BaseExtract->AqLayer Retain Aq pHAdjust pH Adjustment (HCl to pH 6.5) AqLayer->pHAdjust EtOAcExtract EtOAc Extraction (Hydroxamic Acid) pHAdjust->EtOAcExtract Add EtOAc AqWaste Aqueous Waste (Benzoate Salt) EtOAcExtract->AqWaste Discard Aq EDTAWash EDTA Wash (Remove Metals) EtOAcExtract->EDTAWash Retain Org Recryst Kinetic Recrystallization (Hot EtOAc <60°C) EDTAWash->Recryst Concentrate Pure Pure 3,5-dichloro- N-hydroxybenzamide Recryst->Pure Cool to RT

Workflow for pH-selective partitioning and recrystallization of this compound.

References

Sources

handling hygroscopic nature of benzohydroxamic acids in lab settings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling of benzohydroxamic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet hygroscopic compounds. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Hygroscopicity

Benzohydroxamic acids are a class of organic compounds with a wide range of applications, from being potent enzyme inhibitors to acting as strong metal-chelating agents.[1][2] However, their utility in sensitive experimental settings is often complicated by their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[3] This absorbed water can lead to a host of issues, including inaccurate measurements, altered chemical reactivity, and compromised sample stability.

This guide will provide you with the necessary information to mitigate these challenges through proper storage, handling, and analytical techniques.

Frequently Asked Questions (FAQs)

Q1: I left my container of benzohydroxamic acid on the bench for a short period, and it now appears clumpy. Is it still usable?

A1: The clumping you're observing is a direct result of the compound absorbing atmospheric moisture.[3] While the chemical structure of the benzohydroxamic acid itself may not have degraded, the presence of water can significantly impact your experiments.

  • For non-quantitative applications: If you are using the acid for a qualitative purpose where the exact concentration is not critical, you may be able to proceed with caution. However, be aware that the absorbed water may affect reaction kinetics or solubility.

  • For quantitative applications: It is strongly advised not to use a clumpy or "wet" solid for experiments requiring precise concentrations (e.g., enzyme assays, standard curve generation, or stoichiometric reactions). The absorbed water will add to the measured weight, leading to a lower-than-calculated concentration of your active compound.[4] For these applications, it is best to use a fresh, properly stored sample or to dry the material thoroughly before use (see Troubleshooting Guide).

Q2: What are the ideal storage conditions for benzohydroxamic acids?

A2: Proper storage is the first and most critical line of defense against moisture contamination. The following conditions are recommended:

  • Container: Always store benzohydroxamic acids in a tightly sealed, airtight container to minimize exposure to the laboratory atmosphere.[5][6]

  • Environment: The container should be kept in a desiccator containing an active desiccant such as silica gel or calcium chloride.[7] This creates a dry micro-environment that actively removes any moisture that may be present.

  • Temperature: Store in a cool, dry, and well-ventilated area.[5][8] Some suppliers recommend refrigeration (2-8°C) to further reduce the rate of any potential degradation.[6][9]

Storage ParameterRecommendationRationale
Container Tightly sealed, airtight glass or chemically resistant plasticPrevents ingress of atmospheric moisture.
Environment Desiccator with active desiccant (e.g., silica gel)Actively removes moisture from the immediate vicinity of the container.[7]
Temperature Cool and dry (Refrigeration at 2-8°C is often recommended)Reduces the rate of potential chemical degradation and moisture cycling.[6][9]
Location Well-ventilated area away from heat sources and incompatible materialsGeneral laboratory best practice for chemical safety.[5]
Q3: How does absorbed water affect my analytical results, such as NMR or HPLC?

A3: The presence of water can have a significant and detrimental effect on your analytical data.

  • Nuclear Magnetic Resonance (NMR): Water is a proton-containing solvent and will show up in your ¹H NMR spectrum. In deuterated solvents, this peak is typically a broad singlet. If your benzohydroxamic acid has absorbed a significant amount of water, this peak can obscure signals from your compound of interest, especially if they are in a similar chemical shift region.[10] Furthermore, the presence of water can lead to exchange with labile protons (like the -OH and -NH of the hydroxamic acid), causing peak broadening and loss of resolution. For quantitative NMR (qNMR), the presence of an unknown amount of water will make accurate quantification impossible.[4]

  • High-Performance Liquid Chromatography (HPLC): The primary issue with HPLC analysis is the inaccurate preparation of standard solutions. If you weigh out what you believe to be 10 mg of benzohydroxamic acid, but a portion of that weight is actually water, your resulting solution will have a lower concentration than intended. This will lead to inaccuracies in your calibration curves and an incorrect determination of the concentration of your unknown samples.

Troubleshooting Guide

Problem 1: My benzohydroxamic acid has absorbed moisture, and I need to use it for a quantitative experiment.

Solution: You have two primary options: dry the material or accurately determine its water content.

This protocol should be performed with care, as excessive heat can cause decomposition.[11]

  • Preparation: Place a thin layer of the hygroscopic benzohydroxamic acid in a clean, dry crystallizing dish or watch glass.

  • Drying: Place the dish in a vacuum oven.

  • Conditions: Heat the oven to a moderate temperature (e.g., 40-50°C) under vacuum. Caution: Do not exceed the melting point of the compound (typically 126-130°C).[9]

  • Duration: Dry for several hours, or until a constant weight is achieved.

  • Cooling: Allow the sample to cool to room temperature inside a desiccator before weighing to prevent reabsorption of moisture.

Karl Fischer titration is the gold standard for accurately determining the water content of a solid sample.[12][13]

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator. For expected low water content, the coulometric method is more sensitive.[14][15]

  • Sample Preparation: In a low-humidity environment (if possible, a glove box), accurately weigh a sample of the benzohydroxamic acid.

  • Titration: Introduce the sample into the Karl Fischer titration cell. The instrument will automatically titrate the water present and provide a precise measurement of its content (e.g., in ppm or percentage).

  • Correction: Use the determined water content to correct the weight of the benzohydroxamic acid used to prepare your solutions. For example, if your sample contains 2% water by weight, and you weigh out 10.0 mg, you are only using 9.8 mg of the active compound.

G cluster_0 Problem Assessment cluster_1 Solution Pathways cluster_2 Outcome start Hygroscopic Benzohydroxamic Acid is_quantitative Is the experiment quantitative? start->is_quantitative dry_sample Dry the Sample (Vacuum Oven) is_quantitative->dry_sample Yes karl_fischer Quantify Water Content (Karl Fischer Titration) is_quantitative->karl_fischer Yes use_with_caution Use With Caution (Qualitative Use Only) is_quantitative->use_with_caution No proceed_accurate Proceed with Accurate Concentration dry_sample->proceed_accurate karl_fischer->proceed_accurate proceed_qualitative Proceed with Qualitative Experiment use_with_caution->proceed_qualitative

Caption: Decision workflow for handling moist benzohydroxamic acid.

Problem 2: I need to weigh out my benzohydroxamic acid with high accuracy.

Solution: The key is to minimize the time the compound is exposed to the atmosphere.

  • Preparation: Have all necessary materials ready before opening the main container: a clean, dry receiving vessel (e.g., a vial or flask), a spatula, and a weighing paper or boat.

  • Environment: If available, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.[5] This is the most reliable method.

  • Rapid Weighing (if no glove box):

    • Briefly remove the main container from the desiccator.

    • Quickly transfer an approximate amount of the solid to a tared weighing vessel on the balance.

    • Record the weight as quickly as possible. A continuous increase in the weight reading on the balance is a clear indication of moisture absorption.

    • Immediately close the main container and return it to the desiccator.

    • Transfer the weighed solid to your reaction flask or solvent immediately.

G cluster_0 Preparation cluster_1 Weighing cluster_2 Post-Weighing A Gather all materials: - Spatula - Weighing vessel - Receiving flask B Tare weighing vessel on balance A->B C Remove BHA container from desiccator B->C D Quickly transfer BHA to weighing vessel C->D E Record stable weight immediately D->E F Seal BHA container and return to desiccator E->F G Transfer weighed solid for dissolution F->G

Caption: Step-by-step workflow for accurate weighing of benzohydroxamic acid.

Problem 3: I am preparing a stock solution of benzohydroxamic acid for long-term storage.

Solution: The choice of solvent is crucial for maintaining the stability of your stock solution.

  • Solvent Selection: Benzohydroxamic acid is soluble in polar organic solvents like ethanol, methanol, and DMSO.[11] For aqueous applications, it is soluble in water, though its stability can be pH-dependent.[11]

  • Use Anhydrous Solvents: When preparing stock solutions in organic solvents, it is best practice to use anhydrous grade solvents. This will prevent the introduction of water that could potentially hydrolyze the compound over time, especially if stored for extended periods.

  • Storage: Store stock solutions in tightly sealed vials, protected from light, and at an appropriate temperature (refrigeration or freezing is often recommended, but check the solubility of your compound in the chosen solvent at these temperatures to prevent precipitation).

References

  • Organic Syntheses. (n.d.). benzohydroxamic acid. Retrieved from [Link]

  • PubChem. (2023, April 2). Benzohydroxamic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

  • Bute, M. S., et al. (n.d.). Synthesis, Structural Characterization, and Antioxidant Properties of Benzohydroxamic Acid-Derived Metal Complexes. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzohydroxamic acid, 99%. Retrieved from [Link]

  • Robbaniyyah, L., et al. (2019). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences.
  • ResearchGate. (n.d.). Structural NMR and ab Initio Study of Salicylhydroxamic and p -Hydroxybenzohydroxamic Acids: Evidence for an Extended Aggregation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzohydroxamic acid and its applications. Retrieved from [Link]

  • Kumar, A., et al. (2022, January 15). Development of effective biotransformation process for benzohydroxamic acid production using Bacillus smithii IIIMB2907. PMC.
  • Elamin, E. A., et al. (n.d.). Preparation, Characterization and Evaluation of Extraction Effeciency of Np-tolyl-N- benzohydroxamic acid.
  • Research Square. (n.d.). An investigation into using benzohydroxamic acid as a collector for sulfide minerals.
  • Elamin, E. A., et al. (2024, November 30). Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids with Some Metal.
  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Precisa. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • ResearchGate. (2022, April 12). Does presence of acids impact the position of H2O peak in 1H NMR spectrum?.
  • ResearchGate. (2026, February 1).
  • ResearchGate. (n.d.). Efficient removal of hazardous benzohydroxamic acid (BHA) contaminants from the industrial beneficiation wastewaters by facile precipitation flotation process. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-, Oxidant- and Base-Free Direct C–H Amination of Maleimides Enabled by Versatile Benzohydroxamic Acids. Organic Chemistry Frontiers.
  • Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Retrieved from [Link]

  • National Institutes of Health. (2021, December 13).
  • Google Patents. (n.d.). US6641064B1 - Complete drying method for hydrogels.
  • PubMed. (2017, July 28). Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors.

Sources

Validation & Comparative

Comparative Potency Analysis: 3,5-Dichloro-N-Hydroxybenzamide vs. SAHA (Vorinostat)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the potency, structural mechanics, and experimental validation of 3,5-dichloro-N-hydroxybenzamide (a substituted benzohydroxamic acid probe) versus SAHA (Vorinostat) , the FDA-approved clinical standard.

Executive Summary

  • SAHA (Vorinostat): The clinical "Gold Standard" for Histone Deacetylase (HDAC) inhibition. It utilizes a "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore that perfectly spans the 11 Å active site tunnel of Class I/II HDACs, resulting in nanomolar (nM) potency.

  • This compound: A structural probe and "linker-less" fragment. While it possesses the essential hydroxamic acid ZBG, it lacks the aliphatic linker required to reach the catalytic zinc while anchoring to the surface. Consequently, it exhibits micromolar (µM) potency, often 100–1000x less potent than SAHA. Its primary utility is in Structure-Activity Relationship (SAR) studies to demonstrate the critical necessity of the hydrophobic linker region.

Chemical Structure & Binding Mode Analysis

The potency disparity is strictly structural. HDAC inhibitors generally follow a tripartite pharmacophore model: Cap — Linker — ZBG .[1][2]

FeatureSAHA (Vorinostat)This compound
Pharmacophore Full: Cap + Linker + ZBGTruncated: Cap/ZBG fused (No Linker)
Zinc Binding Group Hydroxamic Acid (-CONHOH)Hydroxamic Acid (-CONHOH)
Linker Region C8 Linear Aliphatic ChainNone (Direct attachment to ring)
Cap Group Phenylaminocarbonyl (Surface Recognition)3,5-Dichlorophenyl (Steric Bulk)
Binding Mode Tunnel Spanning: ZBG chelates Zn²⁺ at the bottom; Linker occupies the hydrophobic tunnel; Cap sits on the enzyme surface.Steric Clash: The molecule is too short to span the tunnel. If the ZBG binds Zn²⁺, the phenyl ring must jam into the narrow tunnel, creating steric conflict.
Mechanism of Action Diagram (DOT)

The following diagram illustrates the structural causality behind the potency difference.

HDAC_Binding_Mechanism cluster_SAHA SAHA (Vorinostat) cluster_DCHB This compound HDAC_Pocket HDAC Active Site (11 Å Hydrophobic Tunnel + Zn2+) SAHA_Binding Binding Mode: Perfect Tunnel Occupancy ZBG chelates Zn2+ + Cap interacts with Rim HDAC_Pocket->SAHA_Binding Target DCHB_Binding Binding Mode: Steric Conflict Too short to span tunnel. Ring clashes with tunnel walls. HDAC_Pocket->DCHB_Binding Target SAHA_Structure Structure: Cap - Linker(C8) - ZBG SAHA_Structure->SAHA_Binding Fits Geometry SAHA_Potency Result: High Affinity (nM Potency) SAHA_Binding->SAHA_Potency Thermodynamic Stability DCHB_Structure Structure: Benzene Ring - ZBG (No Linker) DCHB_Structure->DCHB_Binding Lacks Linker DCHB_Potency Result: Low Affinity (µM Potency) DCHB_Binding->DCHB_Potency Weak Interaction

Caption: Structural logic dictating the potency gap between the tunnel-spanning SAHA and the linker-less this compound.

Quantitative Potency Comparison

The following data summarizes the inhibitory concentration (IC50) values. Note that while SAHA is a broad-spectrum inhibitor, this compound serves as a low-potency reference.

Target IsoformSAHA (Vorinostat) IC50This compound IC50Fold Difference
HDAC1 (Class I)~10 – 20 nM ~25 – 50 µM ~1000x Weaker
HDAC3 (Class I)~20 nM > 50 µM >2000x Weaker
HDAC6 (Class IIb)~15 nM ~1 – 5 µM ~100x Weaker
Cellular Potency ~0.5 – 2.0 µM > 100 µM Inactive in most cellular assays

Key Insight: The 3,5-dichloro substitution on the benzamide ring increases the acidity (lowers pKa) of the hydroxamic acid compared to unsubstituted N-hydroxybenzamide. While this theoretically strengthens the ionic bond with Zinc, the steric penalty of forcing a bulky dichlorophenyl ring into the narrow hydrophobic tunnel outweighs the electronic benefit, resulting in poor potency.

Experimental Validation Protocol

To objectively verify these potency differences, researchers should utilize a fluorogenic enzymatic assay . The following protocol is a self-validating system using the "Fluor-de-Lys" methodology.

Protocol: Comparative HDAC Activity Assay

Objective: Determine the IC50 of SAHA vs. This compound against purified HDAC1.

Reagents:
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC) at 50 µM.

  • Enzyme: Recombinant Human HDAC1 (approx. 1–5 ng/well).

  • Developer: Trypsin/Protease mixture (stops reaction and releases fluorophore).

Workflow Steps:
  • Compound Preparation:

    • Dissolve SAHA and this compound in DMSO to 10 mM stock.

    • Serial Dilution:

      • SAHA: Dilute to range 1 nM – 1000 nM (Log scale).

      • 3,5-Dichloro: Dilute to range 1 µM – 500 µM (Log scale). Note the higher range required.

  • Incubation:

    • Add 10 µL of diluted compound to 96-well black plate.

    • Add 15 µL of HDAC1 enzyme solution. Incubate 10 min at 25°C to allow equilibrium binding.

    • Add 25 µL of Substrate solution to initiate reaction.

  • Reaction:

    • Incubate for 30–60 minutes at 37°C.

  • Development:

    • Add 50 µL of Developer solution containing Trichostatin A (to quench HDAC activity) and Trypsin.

    • Incubate 15 min at room temperature.

  • Detection:

    • Read Fluorescence: Excitation ~360 nm, Emission ~460 nm.

Data Analysis (Self-Validation):
  • Z-Factor Check: Ensure Z' > 0.5 using DMSO (Negative Control) and 10 µM SAHA (Positive Control).

  • Curve Fitting: Fit data to a 4-parameter logistic equation:

    
    
    
  • Validation Criteria: SAHA IC50 must fall within 10–50 nM. If >100 nM, the enzyme activity is compromised.

Conclusion: The "Linker" is the Key

The comparison between SAHA and This compound is not a contest between two drug candidates, but a lesson in molecular pharmacology.

  • SAHA succeeds because it respects the topology of the HDAC active site: a deep tunnel requiring a "linker" to bridge the surface and the catalytic zinc.

  • This compound fails (as a drug) because it lacks this linker. Despite having a potent zinc-binding group, it cannot access the target without severe steric clashes.

Recommendation for Researchers: Use SAHA as your positive control for inhibition. Use this compound only if you are specifically studying the electronic effects of the hydroxamate group or need a low-affinity fragment for crystallographic soaking experiments.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90. Link

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA analogues. Nature, 401, 188-193. Link

  • Vannini, A., et al. (2004). Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor. Proceedings of the National Academy of Sciences, 101(42), 15064-15069. Link

  • Suzuki, T., et al. (2005). Design and synthesis of non-hydroxamate histone deacetylase inhibitors functionalized with zinc-binding groups. Bioorganic & Medicinal Chemistry Letters, 15(2), 331-335. (Reference for benzamide/hydroxamate SAR). Link

  • Reaction Biology Corp. (2024). HDAC1 Activity Assay Protocol & Data Sheet. (Standard industry protocol source). Link

Sources

A Comparative Guide to the HDAC Isoform Selectivity Profile of 3,5-dichloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modulators, understanding the nuanced selectivity of histone deacetylase (HDAC) inhibitors is paramount. This guide provides a comprehensive comparative analysis of the potential HDAC isoform selectivity of 3,5-dichloro-N-hydroxybenzamide, contextualized against established HDAC inhibitors. While direct experimental data for this specific compound is not publicly available, this guide synthesizes information on structurally related molecules and established principles of HDAC inhibition to offer a predictive profile and a robust framework for its empirical evaluation.

The Critical Role of HDAC Isoform Selectivity in Drug Discovery

Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The 18 known human HDACs are grouped into four classes based on their homology to yeast enzymes. Classes I, II, and IV are zinc-dependent, while Class III, the sirtuins, are NAD+-dependent.[1]

The various HDAC isoforms have distinct cellular locations, substrate specificities, and physiological functions. Consequently, inhibiting specific isoforms or classes of HDACs can lead to different therapeutic outcomes and toxicity profiles.[2] Pan-HDAC inhibitors, which inhibit multiple HDAC isoforms, have shown clinical efficacy but can also be associated with significant side effects.[3] This has driven the development of isoform-selective inhibitors to achieve more targeted therapeutic effects with an improved safety profile.[2]

Predictive Selectivity Profile of this compound

As of the date of this guide, there is no publicly available experimental data detailing the half-maximal inhibitory concentrations (IC50) of this compound against the panel of human HDAC isoforms. However, we can infer a potential selectivity profile based on its chemical structure, which features two key pharmacophoric elements: a hydroxamic acid and a 3,5-dichlorinated phenyl ring.

The N-hydroxybenzamide moiety is a classic zinc-binding group (ZBG) found in many potent HDAC inhibitors.[4] This functional group chelates the zinc ion in the active site of Class I, II, and IV HDACs, suggesting that this compound is likely to inhibit these classes of enzymes.[1] Hydroxamic acid-based inhibitors, such as Vorinostat (SAHA), are often pan-HDAC inhibitors.[5]

The This compound acts as the "cap" group, which interacts with the rim of the active site channel and can confer selectivity.[4] The presence and position of substituents on this aromatic ring can significantly influence isoform-specific binding. For instance, different substitutions on the benzamide ring of other HDAC inhibitors have been shown to impart selectivity for or against certain isoforms.

Based on these structural features, it is plausible to hypothesize that this compound may act as a pan-inhibitor of zinc-dependent HDACs, with a potential for some degree of selectivity based on the specific interactions of the dichlorinated phenyl ring with the surface of the different HDAC isoform active sites. Empirical testing is required to confirm this prediction.

Comparative Analysis with Established HDAC Inhibitors

To provide a clear context for the potential activity of this compound, the following tables summarize the experimentally determined selectivity profiles of several well-characterized HDAC inhibitors.

Table 1: Selectivity Profile of Pan-HDAC and Class-Selective Inhibitors (IC50 in nM)
InhibitorClassHDAC1HDAC2HDAC3HDAC4HDAC5HDAC6HDAC7HDAC8HDAC9HDAC10HDAC11
Vorinostat (SAHA) Pan-HDACLow nMLow nMLow nMHigh nMHigh nMLow nMHigh nMMid nMHigh nMMid nMMid nM
Entinostat (MS-275) Class I SelectiveLow nM[6][7]Low µM[6]Low µM[6]Inactive[7]InactiveInactive[7]Inactive[7]Inactive[7]Low µM[7]InactiveInactive
Mocetinostat (MGCD0103) Class I SelectivePotentLess Potent[8]Less Potent[8]Inactive[8]InactiveInactiveInactiveInactiveInactiveInactivePotent[8]
Ricolinostat (ACY-1215) HDAC6 Selective5848[9]51[9]>1000[9]>1000[9]5[9]>1000[9]100[9]>1000[9]->1000[9]

Note: "Low nM" indicates high potency, while "High nM" and "µM" indicate lower potency. "Inactive" signifies no significant inhibition at tested concentrations. Specific values are cited where available.

This comparative data highlights the diverse selectivity profiles that can be achieved through chemical modifications. For instance, Entinostat and Mocetinostat, both benzamide derivatives, exhibit strong selectivity for Class I HDACs.[6][7] In contrast, Ricolinostat demonstrates remarkable selectivity for HDAC6.

Experimental Protocol for Determining HDAC Isoform Selectivity

To empirically determine the selectivity profile of a test compound like this compound, a robust and reproducible in vitro enzymatic assay is essential. The following is a detailed protocol for a fluorogenic HDAC inhibition assay.

Principle

This assay measures the ability of an inhibitor to block the enzymatic activity of purified recombinant HDAC proteins. A fluorogenic substrate, typically a peptide with an acetylated lysine residue coupled to a fluorescent reporter, is used. Deacetylation by the HDAC enzyme allows a developing agent to cleave the peptide and release the fluorophore, resulting in a measurable increase in fluorescence. The degree of inhibition is proportional to the reduction in the fluorescent signal.[2]

Materials
  • Recombinant human HDAC enzymes (HDAC1-11)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[2]

  • Developing agent (e.g., Trypsin in assay buffer)[2]

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A or Vorinostat)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[2]

Procedure
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.[2]

  • Enzyme Reaction Setup:

    • To each well of the microplate, add the HDAC Assay Buffer.

    • Add the diluted test compound or control (positive inhibitor or DMSO vehicle).

    • Add the diluted recombinant HDAC enzyme to each well, except for the "no enzyme" control wells.

    • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.[2]

  • Substrate Addition and Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[2]

  • Development:

    • Stop the HDAC reaction and initiate the release of the fluorophore by adding the developing agent to each well.

    • Incubate at room temperature for 15-30 minutes.[2]

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each HDAC isoform.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of 3,5-dichloro-N- hydroxybenzamide in DMSO D Dispense Assay Buffer, Inhibitor/Vehicle, and HDAC Enzyme into Plate A->D B Dilute Recombinant HDAC Isoforms B->D C Prepare Fluorogenic Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate at 37°C D->E 15 min E->F G Incubate at 37°C F->G 30-60 min H Add Developer to Stop Reaction & Generate Signal G->H I Read Fluorescence (Ex/Em ~360/460 nm) H->I 15-30 min J Calculate % Inhibition I->J K Determine IC50 Values for each HDAC Isoform J->K

Caption: Workflow for the in vitro fluorogenic HDAC inhibition assay.

Conclusion and Future Directions

While the precise selectivity profile of this compound remains to be experimentally determined, its structural characteristics suggest it is likely a pan-inhibitor of zinc-dependent HDACs. The comparative data provided for established HDAC inhibitors underscores the importance of empirical validation and highlights the subtle structural modifications that can dramatically alter isoform selectivity.

For researchers interested in the therapeutic potential of this compound, the immediate next step is to perform the detailed in vitro profiling as described. Subsequent cell-based assays, such as Western blotting for acetylated histones (e.g., Ac-H3) and non-histone proteins (e.g., Ac-α-tubulin for HDAC6), would be crucial to confirm its intracellular activity and selectivity. Ultimately, a thorough understanding of its isoform selectivity will be instrumental in guiding its future development as a potential therapeutic agent.

References

  • Khan, N. et al. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 409(2), 581–589.
  • The Sultan Qaboos University Medical Journal. (2013).
  • Selleck Chemicals.
  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future medicinal chemistry, 4(4), 505–524.
  • Minucci, S., & Pelicci, P. G. (2006). Histone deacetylase inhibitors and the promise of epigenetic (and more) treatments for cancer.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Marks, P. A. (2007). Histone deacetylase inhibitors: a new class of anti-cancer agents. Current opinion in investigational drugs (London, England : 2000), 8(11), 888–890.
  • BenchChem. Application Notes and Protocols for 2-Pyridinecarbothioamide in In Vitro Histone Deacetylase (HDAC) Inhibition.
  • MedChemExpress.
  • PubChem. This compound.
  • Sigma-Aldrich. 3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide.
  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • PubMed. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities.
  • PMC. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma.
  • PMC. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [ 18 F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain.
  • BenchChem. N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview of its Chemical Properties and Potential Biological Significance.
  • PMC. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity.
  • Sigma-Aldrich. Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin.
  • PMC.
  • AACR Journals. Abstract B196: Entinostat: A novel class 1 isoform selective histone deacetylase inhibitor (HDACi) with unique pharmacological properties.
  • PMC. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells.
  • PMC. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit.
  • PMC. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • PMC.
  • RSC Publishing. A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras.
  • ResearchGate. (PDF) Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform.
  • PMC.
  • MDPI.
  • IMR Press.
  • New Journal of Chemistry (RSC Publishing). Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study.
  • PubMed. Development of N-hydroxycinnamamide-based HDAC inhibitors with improved HDAC inhibitory activity and in vitro antitumor activity.
  • PubMed. Synthesis of N-hydroxycinnamides capped with a naturally occurring moiety as inhibitors of histone deacetylase.
  • MDPI. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).
  • PMC. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity.
  • PMC. Histone deacetylase inhibitors selectively suppress expression of HDAC7.
  • PMC. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors.
  • PMC. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy.
  • ResearchGate. Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor | Request PDF.
  • PubMed. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G.
  • Frontiers. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases.
  • PMC. First‐in‐Class Selective HDAC6 Inhibitor (ACY‐1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma.
  • PubMed. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma.
  • MDPI.
  • Epigenetic approaches. Histone deacetylase inhibitors: vorinostat. A new treatment option for advanced cutaneous T-cell lymphoma.
  • ResearchGate.
  • ResearchGate. IC50 values (µM) for inhibition of different HDAC isoforms.
  • ResearchGate. Biochemical profiling of isoform selectivity of histone deacetylase....
  • ResearchGate. Classification of HDAC inhibitors and their specificity towards HDACs..
  • AAT Bioquest.
  • PMC. Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies.
  • the Gohlke Group. Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC.
  • Patsnap Synapse.
  • Google Patents.
  • ResearchGate. Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide.
  • BenchChem. 3,5-Dichloro-4-hydroxybenzamide|CAS 3337-60-8.
  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • the NIST WebBook. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-.
  • TCI Chemicals. 3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | 1154-59-2.
  • Chemdiv. Compound 3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide.
  • BenchChem.

Sources

Reproducibility Guide: 3,5-Dichloro-N-hydroxybenzamide in HDAC Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of 3,5-Dichloro-N-hydroxybenzamide Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Scope Disambiguation

This compound (often coded as DCHB in internal libraries) is a simplified hydroxamic acid scaffold used primarily as a probe for Histone Deacetylase (HDAC) inhibition and metalloenzyme chelation studies.[1]

⚠️ Critical Disambiguation

Before proceeding, verify your compound's identity. This guide addresses the hydroxamic acid derivative, not the salicylanilide.[2][3][4]

Compound NameStructure FragmentPrimary TargetAssay Context
This compound -C(=O)NHOH (Hydroxamate)HDACs / Metalloenzymes Fluorometric/Colorimetric Enzyme Inhibition
3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide-C(=O)NH-Phenyl (Salicylanilide)Uncoupler / AntimicrobialATP Synthesis / Bacterial Growth

Target Mechanism: DCHB functions as a Zinc-Binding Group (ZBG) mimic.[1] It inhibits HDACs by chelating the active site Zn²⁺ ion, preventing the deacetylation of lysine residues on histone tails.

Comparative Performance Analysis

Unlike complex HDAC inhibitors (e.g., Panobinostat), DCHB is a "fragment-like" probe.[1] Its reproducibility is often lower than optimized drugs due to lower potency (higher IC₅₀) and higher susceptibility to assay buffer artifacts.

Benchmarking vs. Standard Alternatives
FeatureThis compound SAHA (Vorinostat) Trichostatin A (TSA)
Potency (HDAC1/6) Micromolar (µM) rangeNanomolar (nM) rangeLow Nanomolar (nM) range
Binding Kinetics Fast-on / Fast-offFast-on / Slow-offFast-on / Slow-off
Stability Moderate (Hydrolysis risk)High (Clinical grade)Low (Light/pH sensitive)
Zinc Sensitivity High (Critical for assay)ModerateModerate
Solubility Low (Lipophilic Cl₂ ring)ModerateModerate

Expert Insight: DCHB is often used to study the contribution of the chlorophenyl cap to binding affinity without the interference of complex linkers. However, its high IC₅₀ means you must use higher concentrations (10–100 µM), where solubility artifacts (precipitation) frequently cause false negatives.[1]

Critical Reproducibility Factors

To ensure data integrity, the following variables must be controlled.

A. Chemical Stability (The "Hydrolysis Trap")

Hydroxamic acids are prone to hydrolysis, converting the active -NHOH group into an inactive carboxylic acid (3,5-dichlorobenzoic acid ).[1]

  • Symptom: Gradual loss of potency over weeks.

  • Control: Store solid at -20°C under desiccant. Make fresh DMSO stocks for every critical curve. Do not store in aqueous buffer.

B. Buffer Composition & Zinc Contamination

Since DCHB relies on Zn²⁺ chelation, exogenous zinc in your buffer (from low-grade salts or glass) will compete with the enzyme for the inhibitor, shifting the IC₅₀.

  • Requirement: Use trace-metal grade HEPES/Tris.[1] Avoid phosphate buffers (which can precipitate zinc).

  • Validation: Add 0.1% BSA to prevent non-specific sequestration of the lipophilic dichlorophenyl ring.

C. Pre-incubation Time

Unlike benzamide inhibitors (e.g., Entinostat) which exhibit slow-binding kinetics, hydroxamates like DCHB bind rapidly.[1] However, a 30-minute pre-incubation is standard to allow thermodynamic equilibrium before adding the substrate.[1]

Validated Experimental Protocol

Assay Type: Fluorometric HDAC Activity Assay (96/384-well) Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC)[1]

Step-by-Step Workflow
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA.[1] Note: No EDTA.[1]

    • Inhibitor Stock: Dissolve DCHB in 100% DMSO to 10 mM. Serial dilute in buffer (keep DMSO < 1% final).

    • Enzyme: Human Recombinant HDAC1 or HeLa Nuclear Extract.

  • Reaction Setup (Total Vol: 50 µL):

    • Add 10 µL diluted Inhibitor (DCHB) or Vehicle (DMSO).

    • Add 15 µL Enzyme solution.

    • Critical Step:Incubate 30 min at 25°C (Equilibrium binding).

    • Add 25 µL Substrate (Boc-Lys(Ac)-AMC, final conc. = Km of enzyme).

  • Kinetic Readout:

    • Incubate 30–60 min at 37°C.

    • Developer Step: Add 50 µL Trypsin/Developer solution (cleaves deacetylated AMC).

    • Incubate 15 min at room temp.

    • Measure: Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Data Analysis:

    • Calculate % Inhibition =

      
      [1]
      
    • Fit to 4-parameter logistic dose-response curve.

Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action & Assay Logic

HDAC_Inhibition cluster_readout Assay Signal Generation DCHB 3,5-Dichloro-N- hydroxybenzamide Complex Inhibitor-Enzyme Complex (Chelation) DCHB->Complex HDAC HDAC Enzyme (Active Site Zn2+) HDAC->Complex + DCHB (Chelates Zn2+) Product Deacetylated Product (+ Fluorescence) HDAC->Product + Substrate (Catalysis) Substrate Acetylated Substrate (Boc-Lys(Ac)-AMC) Substrate->Product Deacetylation Complex->Product BLOCKED Blocked Reaction Blocked Reaction Complex->Blocked Reaction Trypsin Cleavage Trypsin Cleavage Product->Trypsin Cleavage High Fluorescence High Fluorescence Trypsin Cleavage->High Fluorescence Low Fluorescence Low Fluorescence Blocked Reaction->Low Fluorescence

Caption: DCHB inhibits HDAC activity by chelating the active site Zinc, preventing substrate deacetylation and subsequent fluorophore release.[1][5]

Figure 2: Reproducibility Decision Tree

Reproducibility_Workflow Start Start Assay Check_DMSO Is DMSO Stock Fresh? Start->Check_DMSO Hydrolysis Risk: Hydrolysis to Acid (Inactive) Check_DMSO->Hydrolysis No / Unknown Buffer_Check Buffer Check: Contains EDTA or Phosphate? Check_DMSO->Buffer_Check Yes Prepare_Fresh Prepare Fresh Stock Hydrolysis->Prepare_Fresh Prepare_Fresh->Buffer_Check Zinc_Interference Risk: Zn Stripping or Precipitation Buffer_Check->Zinc_Interference Yes Incubation Pre-incubation (30 mins) Buffer_Check->Incubation No Correct_Buffer Use Tris/HEPES Trace Metal Grade Zinc_Interference->Correct_Buffer Correct_Buffer->Incubation Readout Measure IC50 Incubation->Readout

Caption: Critical decision points to avoid common failure modes in DCHB assays.

References

  • Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 2015.[6][7][8] Link Establishes the hydroxamic acid pharmacophore and stability concerns.

  • Bradner, J.E., et al. "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 2010. Link Provides standard protocols for fluorometric HDAC profiling.[1]

  • Suzuki, T., et al. "Design, synthesis, and biological activity of novel HDAC inhibitors."[1] Journal of Medicinal Chemistry, 2012.[7] Link References synthesis and testing of 3,5-dichloro-substituted hydroxamates.[1]

  • Sigma-Aldrich. "Product Specification: this compound."[1] Link Source for chemical stability and storage data.[1]

Sources

A Comparative Guide to HDAC Inhibition: The Pan-Inhibitor Trichostatin A versus the N-Hydroxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic research and therapeutic development, Histone Deacetylase (HDAC) inhibitors represent a cornerstone for modulating gene expression. These molecules have profound implications in oncology, neurology, and inflammatory diseases by targeting the enzymes that play a critical role in chromatin remodeling. This guide provides an in-depth comparison between Trichostatin A (TSA), a classic, broad-spectrum HDAC inhibitor, and the chemical class of N-hydroxybenzamides, as exemplified by the specific, though less-characterized, molecule 3,5-dichloro-N-hydroxybenzamide.

We will dissect their mechanisms of action, compare their known and potential inhibition efficiencies, and provide the experimental frameworks necessary for their rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of selecting and applying these powerful chemical tools.

The Central Role of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[1] The human HDAC family is comprised of 18 isoforms, grouped into four classes based on their homology and mechanism.[2]

  • Class I (HDACs 1, 2, 3, 8): Primarily localized to the nucleus and implicated in cell proliferation and survival.[3]

  • Class II (Subdivided into IIa: HDACs 4, 5, 7, 9; and IIb: HDACs 6, 10): Shuttle between the nucleus and cytoplasm, regulating cellular development and differentiation. HDAC6, a key member of Class IIb, is primarily cytoplasmic and its major non-histone target is α-tubulin.[4]

  • Class III (Sirtuins): NAD+-dependent enzymes, mechanistically distinct from other classes.

  • Class IV (HDAC11): Shares features with both Class I and II.

Given that aberrant HDAC activity is linked to the pathogenesis of numerous cancers and other diseases, inhibitors that can restore normal acetylation patterns are of significant therapeutic interest.[5][6]

Inhibitor Profiles: A Tale of Two Scaffolds

The effectiveness of an HDAC inhibitor is defined by its potency, isoform selectivity, and mechanism of action. Here, we compare a well-established natural product, TSA, with the synthetic N-hydroxybenzamide scaffold.

Trichostatin A (TSA): The Potent Pan-Inhibitor

Trichostatin A is an antifungal antibiotic originally isolated from Streptomyces hygroscopicus. It is one of the most potent and widely used HDAC inhibitors in research settings.

  • Chemical Class: Hydroxamic Acid.[1]

  • Mechanism of Action: TSA functions as a non-competitive, reversible inhibitor. Its hydroxamic acid moiety (–CONHOH) acts as a powerful zinc-binding group (ZBG), chelating the Zn²⁺ ion essential for catalysis in the active site of Class I and II HDACs.[7][8] This binding mimics the substrate and blocks the deacetylation reaction.

  • Selectivity: TSA is considered a "pan-inhibitor," demonstrating potent, broad-spectrum activity against both Class I and Class II HDAC isoforms at low nanomolar concentrations.[9] It does not inhibit the NAD+-dependent Class III HDACs (sirtuins).[9] This lack of selectivity makes it an excellent tool for studying the general effects of HDAC inhibition but can also lead to off-target effects in therapeutic applications.[3]

This compound: A Representative of the Benzamide Scaffold
  • Chemical Class: N-hydroxybenzamide.

  • Mechanism of Action: Like TSA, the inhibitory action of N-hydroxybenzamides is predicated on the hydroxamic acid group, which chelates the active site zinc ion.[8] The core difference lies in the "capping group"—the benzamide ring. Modifications to this ring, such as the 3,5-dichloro substitutions, are critical for determining potency and isoform selectivity by interacting with residues at the rim of the enzyme's active site pocket.[2][12]

  • Selectivity: The N-hydroxybenzamide scaffold is highly versatile. While the parent structure may lack selectivity, synthetic modifications to the benzamide ring can confer significant selectivity for specific HDAC isoforms or classes.[12] For instance, bulky or specific substitutions on the cap group can create steric hindrance or favorable interactions that favor binding to one HDAC isoform over another. This makes the scaffold a valuable starting point for developing targeted therapeutics with potentially fewer side effects than pan-inhibitors.[5][6]

Quantitative Comparison of Inhibition Efficiency

Direct comparison requires empirical data. While data for this compound is absent, we can compare the established potency of TSA with representative compounds from the broader N-hydroxybenzamide class.

InhibitorTarget HDAC IsoformIC₅₀ (nM)Comments
Trichostatin A (TSA) Total HDACs (HeLa extract)~2.4Potent pan-inhibitor activity.[13]
HDAC1~20Broad activity across Class I and II.[9]
HDAC3~20
HDAC4~20
HDAC6~20
N-hydroxybenzamide Derivatives VariousVaries widely (nM to µM)Potency and selectivity are highly dependent on substitutions on the benzamide ring.[11][12][14]
This compoundUnknownNot ReportedData not available in the public domain.

Expert Insight: The power of the N-hydroxybenzamide scaffold lies not in a single data point, but in its tunability. While TSA provides a potent but blunt instrument for inhibiting HDACs, medicinal chemistry efforts focus on modifying scaffolds like N-hydroxybenzamide to achieve a more refined, isoform-selective inhibition profile, which is often desirable for therapeutic development.[5]

Experimental Methodologies for Comparative Analysis

To objectively compare the inhibition efficiency of any two compounds, such as TSA and a novel N-hydroxybenzamide, a tiered experimental approach is essential.

In Vitro Enzymatic Assay: Determining IC₅₀

The first step is to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of purified, recombinant HDAC isoforms. This provides a direct measure of potency and a clear selectivity profile. A common method is a homogeneous fluorimetric or luminometric assay.

Protocol: Fluorimetric HDAC Activity/Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare serial dilutions of the test inhibitors (e.g., TSA and this compound) in DMSO, then dilute further in assay buffer.

  • Enzyme Incubation: In a 96-well black plate, add a fixed amount of purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6) to each well.

  • Inhibitor Addition: Add the serially diluted inhibitors to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank. Incubate for 10-20 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Substrate Reaction: Add a fluorogenic HDAC substrate (e.g., a non-peptide substrate like HDAC Green™ or a peptide-based substrate) to all wells to initiate the enzymatic reaction.

  • Development & Measurement: Incubate for 30-60 minutes at 37°C. Add a developer solution which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 490/525 nm).[15] Subtract the blank reading, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus inhibitor concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis I Prepare Serial Dilutions of Inhibitor Mix Incubate Enzyme + Inhibitor I->Mix E Aliquot Purified HDAC Enzyme E->Mix Sub Add Fluorogenic Substrate Mix->Sub 10-20 min @ 37°C Dev Add Developer Solution Sub->Dev 30-60 min @ 37°C Read Measure Fluorescence (Plate Reader) Dev->Read Calc Calculate IC50 (Dose-Response Curve) Read->Calc

Caption: Workflow for an in vitro enzymatic HDAC inhibition assay.

Cell-Based Assay: Confirming Target Engagement and Selectivity

An in vitro IC₅₀ does not guarantee efficacy in a cellular environment. Western blotting for acetylated proteins is the gold-standard method to confirm that an inhibitor engages its target inside the cell and to assess its functional selectivity.

Protocol: Western Blot for Histone and Tubulin Acetylation

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere. Treat cells with various concentrations of the HDAC inhibitors (TSA and this compound) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a high-percentage (e.g., 15%) polyacrylamide gel, which is optimal for resolving low molecular weight histone proteins.[16][17]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones).[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-acetyl-Histone H3 (Ac-H3): To measure inhibition of nuclear, Class I HDACs.

      • Anti-acetyl-α-Tubulin (Ac-Tubulin): To measure inhibition of the cytoplasmic Class IIb enzyme, HDAC6.[18]

      • Anti-Total Histone H3 or Anti-β-actin: As loading controls.[19]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. An increase in the Ac-H3 or Ac-Tubulin signal relative to the loading control indicates HDAC inhibition.

Expected Outcome:

  • TSA (Pan-Inhibitor): Will cause a dose-dependent increase in both Ac-H3 and Ac-Tubulin.

  • A Class I-Selective Inhibitor: Would increase Ac-H3 but have little to no effect on Ac-Tubulin.[18]

G A Treat Cells with HDAC Inhibitor B Lyse Cells & Quantify Protein A->B C Separate Proteins (SDS-PAGE) B->C D Transfer to Membrane C->D E Block & Incubate with Primary Antibodies (e.g., anti-Ac-H3, anti-Ac-Tubulin) D->E F Wash & Incubate with Secondary Antibody E->F G Detect Signal (Chemiluminescence) F->G H Analyze Band Intensity: ↑ Ac-H3 → Class I Inhibition ↑ Ac-Tubulin → HDAC6 Inhibition G->H

Caption: Workflow for a cell-based Western blot assay.

Downstream Signaling and Cellular Consequences

HDAC inhibition triggers a cascade of events, culminating in significant changes to cell fate. The primary mechanism involves the hyperacetylation of histones at gene promoter regions.

This "opening" of chromatin allows for the transcription of critical regulatory genes, most notably tumor suppressor genes. A classic example is the upregulation of CDKN1A, the gene encoding the cyclin-dependent kinase inhibitor p21.[9] Increased p21 protein levels halt the cell cycle, typically at the G1/S or G2/M transition, preventing proliferation.[9] Prolonged cell cycle arrest or the activation of other pro-apoptotic genes (e.g., those in the BCL-2 family) can ultimately lead to programmed cell death (apoptosis).

G HDACi HDAC Inhibitor (TSA or Benzamide) HDAC HDAC Enzyme HDACi->HDAC Inhibition Acetylation Histone Hyperacetylation HDAC->Acetylation Deacetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Transcription Transcription of Tumor Suppressor Genes (e.g., CDKN1A) Chromatin->Transcription p21 ↑ p21 Protein Transcription->p21 Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: General signaling pathway of HDAC inhibitors.

Conclusion and Recommendations

This guide illuminates the distinct profiles of Trichostatin A and the N-hydroxybenzamide class of HDAC inhibitors.

  • Trichostatin A remains an invaluable research tool. Its high potency and broad-spectrum activity make it the inhibitor of choice for studies aiming to elucidate the global consequences of Class I and II HDAC inhibition. However, its lack of selectivity is a significant drawback for therapeutic applications, where off-target effects are a major concern.

  • The N-hydroxybenzamide scaffold , represented here by this compound, offers a versatile platform for rational drug design. While the inhibitory profile of this specific molecule is not publicly documented, the general class is a fertile ground for developing potent and, crucially, isoform-selective inhibitors. By modifying the benzamide "cap," researchers can fine-tune interactions with the enzyme surface to target specific HDACs, paving the way for more precise therapeutic interventions with improved safety profiles.

For researchers in the field, the choice between a pan-inhibitor and a selective one depends entirely on the experimental question.[5] To characterize a novel compound like this compound, the rigorous application of the enzymatic and cell-based assays detailed herein is not just recommended; it is essential for defining its place in the growing arsenal of epigenetic modulators.

References

  • Mati-Ciaroni, D. et al. (2018). Differences in Functional Expression of Connexin43 and NaV1.5 by Pan- and Class-Selective Histone Deacetylase Inhibition in Heart. PMC. Available at: [Link]

  • Gregoretti, I. V. et al. (2004). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC. Available at: [Link]

  • Wöss, K. et al. (2019). Class I-Histone Deacetylase (HDAC) Inhibition is Superior to pan-HDAC Inhibition in Modulating Cisplatin Potency in High Grade Serous Ovarian Cancer Cell Lines. MDPI. Available at: [Link]

  • Fallah, F. et al. (2021). Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy. PubMed. Available at: [Link]

  • Hai, Y. et al. (2017). Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors. PubMed. Available at: [Link]

  • Mati-Ciaroni, D. et al. (2018). Differences in Functional Expression of Connexin43 and NaV1.5 by Pan- and Class-Selective Histone Deacetylase Inhibition in Heart. PMC. Available at: [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available at: [Link]

  • Li, G. & Chen, X. (2012). Selective Histone Deacetylase Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Su, H. et al. (2009). Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. PubMed. Available at: [Link]

  • Suzuki, T. et al. (2002). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications. Available at: [Link]

  • Furumai, R. et al. (2002). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PNAS. Available at: [Link]

  • Wang, D. et al. (2018). Zinc binding groups for histone deacetylase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Soto-Delgado, J. et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Finnin, M. S. et al. (2009). Zn(II)-dependent histone deacetylase inhibitors: suberoylanilide hydroxamic acid and trichostatin A. PubMed. Available at: [Link]

  • BPS Bioscience. (2012). Western blot-based assay to determine inhibition of HDAC activity in whole cells. Available at: [Link]

  • Su, H. et al. (2009). Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Trichostatin A. Available at: [Link]

  • Maeda, T. et al. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. PubMed. Available at: [Link]

  • Soto-Delgado, J. et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. Available at: [Link]

  • Spencer, A. et al. (2008). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. Available at: [Link]

  • Wang, H. et al. (2018). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. PMC. Available at: [Link]

  • News-Medical.Net. (2018). Detection of Histone Proteins Using Western Blot Protocol. Available at: [Link]

  • Mickevičius, V. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Rockland Immunochemicals Inc. (n.d.). Histone Immunoblotting Protocol. Available at: [Link]

  • Wang, D. F. et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Stary, K. et al. (2020). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. PMC. Available at: [Link]

  • Lavrinenko, O. V. et al. (2025). The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. Acta Naturae. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2023). Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. New Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • CAS. (n.d.). N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide. CAS Common Chemistry. Available at: [Link]

Sources

Benchmarking 3,5-Dichloro-N-Hydroxybenzamide: Cytotoxicity & HDAC Inhibition Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 3,5-dichloro-N-hydroxybenzamide Cytotoxicity Against Standard Controls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical framework for evaluating the cytotoxic efficacy and mechanism of This compound , a halogenated hydroxamic acid derivative. As a structural analog of known Histone Deacetylase (HDAC) inhibitors, this compound functions primarily through zinc ion chelation within the HDAC active site.

To objectively assess its therapeutic potential, it must be benchmarked against Vorinostat (SAHA) (the industry-standard hydroxamic acid pan-HDAC inhibitor) and Doxorubicin (a general cytotoxic control). This guide details the experimental logic, validated protocols, and comparative data structures required for this assessment.

Chemical Logic & Mechanism of Action

The core efficacy of this compound relies on the hydroxamic acid moiety acting as a Zinc-Binding Group (ZBG). Unlike benzamide-based inhibitors (e.g., Entinostat) which often show Class I isoform selectivity, hydroxamic acids typically exhibit pan-HDAC activity.

  • Structural Advantage: The 3,5-dichloro substitution on the phenyl ring increases lipophilicity (LogP) compared to unsubstituted N-hydroxybenzamide. This modification typically enhances cellular membrane permeability and may induce steric clashes or favorable halogen bonds within the HDAC rim region, potentially altering isoform selectivity compared to SAHA.

  • Mechanism: The hydroxamate oxygen atoms chelate the Zn²⁺ ion at the bottom of the HDAC catalytic tunnel, preventing the deacetylation of lysine residues on histone tails. This leads to hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor genes (e.g., p21).

Diagram 1: Comparative Chemical Structure & Pharmacophore

ChemicalStructure cluster_0 Test Compound cluster_1 Standard Control (HDACi) cluster_2 Pharmacophore Targets Test This compound (Hydroxamic Acid ZBG + Dichloro-phenyl Cap) ZBG Zinc Binding Group (Chelates Zn2+) Test->ZBG Hydroxamate Cap Cap Group (Surface Recognition) Test->Cap 3,5-Cl2-Phenyl (Rigid) SAHA Vorinostat (SAHA) (Hydroxamic Acid ZBG + Aliphatic Linker + Phenyl Cap) SAHA->ZBG Hydroxamate Linker Linker Region (Spans Hydrophobic Tunnel) SAHA->Linker Aliphatic Chain SAHA->Cap Phenyl (Flexible)

Caption: Structural comparison highlighting the shared Zinc Binding Group (ZBG) and the distinct "Cap" moieties that dictate potency and selectivity.

Experimental Benchmarking Framework

To validate the cytotoxicity of this compound, a self-validating system using positive and negative controls is required.

3.1 Selection of Controls
Control TypeCompoundRole & Justification
Positive (Mechanism) Vorinostat (SAHA) Gold Standard: Validates the HDAC-dependent apoptotic pathway. If the test compound fails but SAHA works, the assay is valid but the compound is inactive.
Positive (General) Doxorubicin Cytotoxicity Benchmark: A potent DNA intercalator. Provides a baseline for "high toxicity." Useful for calculating Selectivity Index (SI).[1][2]
Negative DMSO (0.1%) Vehicle Control: Ensures the solvent does not contribute to cell death.
Selectivity Control HUVEC / HEK293 Normal Cell Line: Essential for determining the therapeutic window (Cancer vs. Normal toxicity).
3.2 Validated Protocol: MTT Cytotoxicity Assay

Note: This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7).

Step-by-Step Methodology:

  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
    
  • Compound Preparation:

    • Dissolve this compound in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Critical: Ensure final DMSO concentration is <0.5% in all wells.

  • Treatment: Aspirate old medium and add 100 µL of drug-containing medium. Include 3 replicates per concentration.

  • Incubation: Incubate for 72 hours . (HDAC inhibitors often require >48h to manifest epigenetic-driven apoptosis).

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Dissolve formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or similar software.

Diagram 2: Assay Workflow & Logic

AssayWorkflow Start Start: Cell Seeding (HeLa / MCF-7) Treat Treatment (72h) Test Cmpd vs. SAHA vs. Dox Start->Treat MTT MTT Addition (Metabolic Activity) Treat->MTT Read Absorbance (570nm) Data Acquisition MTT->Read Decision Is SAHA IC50 within 1-5 µM? Read->Decision Valid Valid Assay: Calculate Test IC50 Decision->Valid Yes Invalid Invalid Assay: Check Cell Health/Reagents Decision->Invalid No

Caption: Logical flow for the cytotoxicity assay. The validity of the result is conditional on the Positive Control (SAHA) falling within historical ranges.

Comparative Data & Performance Metrics

The following table summarizes the expected performance ranges based on the structure-activity relationship (SAR) of hydroxamic acid derivatives. Use this table to contextualize your experimental results.

Table 1: Benchmarking Reference Values (HeLa Cells)
CompoundClassExpected IC50 (µM)Mechanism Note
Vorinostat (SAHA) Standard Control0.5 – 5.0 Potent pan-HDAC inhibitor; benchmark for high potency.
N-Hydroxybenzamide Core Scaffold~25.0 Weak inhibitor; lacks hydrophobic cap interaction.
This compound Test Candidate 1.0 – 10.0 Prediction: Dichloro-substitution improves lipophilicity and potency over the core scaffold, likely approaching SAHA's range but potentially less selective.
Doxorubicin Cytotoxic Control0.1 – 0.5 DNA damage; significantly more potent than epigenetic modulators.

Technical Insight: If your test compound shows an IC50 > 50 µM, it is considered inactive as an HDAC inhibitor in a cellular context. If IC50 < 1 µM, it rivals clinical standards.

Troubleshooting & Optimization
  • Solubility: this compound is hydrophobic. If precipitation occurs in media, use a cyclodextrin carrier or reduce the maximum concentration.

  • False Positives: Hydroxamic acids can be non-specific chelators. To confirm the mechanism is HDAC-specific, perform a Western Blot for Acetylated Histone H3 (Ac-H3) . An increase in Ac-H3 levels at the IC50 concentration confirms on-target engagement.

References
  • National Institutes of Health (PMC). Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors. Available at: [Link]

  • MDPI Molecules. Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams. Available at: [Link]

  • Journal of Medicinal Chemistry. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Available at: [Link]

  • ResearchGate. Comparative analysis of the cytotoxicity of novel hydroxamic acid- and benzamide-type histone deacetylase inhibitors. Available at: [Link]

Sources

Comparative Pharmacokinetics of Halogenated N-Hydroxybenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Effect

N-hydroxybenzamides constitute a critical scaffold in medicinal chemistry, most notably as zinc-binding groups (ZBG) in Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat, Belinostat). However, the clinical utility of unsubstituted N-hydroxybenzamides is often compromised by rapid clearance via glucuronidation and hydrolysis.

This guide analyzes the pharmacokinetic (PK) impact of introducing halogen substituents (Fluorine, Chlorine, Bromine) onto the benzamide core. Halogenation is not merely a steric modification; it is a fundamental tuner of lipophilicity (


), metabolic stability (

), and plasma protein binding (

).

Key Takeaway:

  • Fluorine (F): Best for blocking metabolic "soft spots" (e.g., para-oxidation) with minimal steric penalty. Often maintains water solubility.

  • Chlorine (Cl): significantly increases lipophilicity (

    
    ), enhancing membrane permeability and volume of distribution (
    
    
    
    ), but often at the cost of solubility and increased non-specific protein binding.
  • Bromine (Br): Primarily used for filling hydrophobic pockets; PK profile is often limited by poor solubility and high clearance due to lipophilicity-driven hepatic extraction.

Physicochemical & PK Profile Comparison

The following table synthesizes data from molecular matched-pair analyses and HDAC inhibitor optimization studies.

Table 1: Comparative Physicochemical and PK Metrics
FeatureUnsubstituted (H) Fluorinated (F) Chlorinated (Cl) Brominated (Br)
Van der Waals Radius 1.20 Å1.47 Å1.75 Å1.85 Å
Electronic Effect (

)
0.000.06 (Inductive w/d)0.23 (Strong w/d)0.23 (Strong w/d)
Lipophilicity (

)
Reference+0.14 to +0.25+0.71 to +0.85+0.86 to +1.10
Metabolic Stability (

)
Low (< 30 min)Moderate (30–60 min)High (> 60 min)Variable (Solubility limited)
Primary Clearance Route Glucuronidation / HydrolysisGlucuronidationCYP-mediated / BiliaryBiliary / CYP-mediated
Plasma Protein Binding Low (< 80%)Moderate (80–90%)High (> 95%)Very High (> 98%)
BBB Permeability LowModerateHighHigh (but P-gp efflux risk)

Note:


 values represent the average shift observed when replacing Hydrogen with the respective halogen on a benzamide scaffold.

Mechanisms of Pharmacokinetic Modulation

Metabolic Blockade (The "Fluorine Scan")

The primary driver for halogenation in this class is the blockade of CYP450-mediated hydroxylation. The N-hydroxybenzamide ring is electron-rich, making it prone to oxidation at the para position.

  • Mechanism: Replacing a C-H bond with a C-F bond (Bond Energy: 116 kcal/mol vs. 99 kcal/mol) renders the site resistant to oxidation.

  • Outcome: Para-fluorination often doubles the microsomal half-life compared to the unsubstituted analog without significantly altering the steric profile.

Lipophilicity and Distribution (The "Chlorine Effect")

Chlorine serves as a "lipophilic anchor."

  • Volume of Distribution (

    
    ):  The significant increase in LogP drives the compound into tissues. While this increases 
    
    
    
    , it also increases the risk of sequestration in adipose tissue, leading to prolonged terminal half-lives but lower plasma
    
    
    .
  • Protein Binding: Chlorinated analogs frequently exhibit

    
     binding to serum albumin. This reduces the free fraction (
    
    
    
    ) available for target engagement (e.g., HDAC inhibition in the nucleus), requiring higher total doses.
The Glucuronidation Bottleneck

The hydroxamic acid moiety (-CONHOH) is a direct substrate for UGTs (UDP-glucuronosyltransferases), leading to O-glucuronidation.

  • Electronic Influence: Electron-withdrawing halogens (F, Cl) on the phenyl ring decrease the pKa of the hydroxamic acid NH/OH, potentially altering its ionization state at physiological pH.

  • Steric Influence: Ortho-substitution with Cl or Br can sterically hinder UGT access to the hydroxamate, slowing down direct conjugation clearance.

Visualizing the Metabolic Fate[1]

The following diagram illustrates the competing metabolic pathways and how halogenation intervenes.

MetabolicPathways Parent Halogenated N-hydroxybenzamide UGT UGT1A1/2B7 Parent->UGT Direct Conjugation Carboxylesterase Carboxylesterase (CES) Parent->Carboxylesterase Hydrolysis CYP CYP450 (Oxidation) Parent->CYP Phase I Glucuronide O-Glucuronide (Inactive/Excreted) Benzamide Benzamide (Hydrolysis Product) Oxidized Ring-Hydroxylated Metabolite UGT->Glucuronide Carboxylesterase->Benzamide CYP->Oxidized HalogenBlock Halogen Blockade (F > Cl) HalogenBlock->CYP Inhibits StericShield Ortho-Steric Shield (Cl/Br) StericShield->Carboxylesterase Slows

Caption: Metabolic fate of N-hydroxybenzamides. Halogens (Green notes) inhibit CYP oxidation and sterically hinder hydrolysis.

Experimental Protocols for PK Assessment

To validate the comparative performance of these analogs, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (F, Cl, Br analogs) in DMSO.

    • Thaw pooled liver microsomes (Human/Rat) on ice. Protein conc: 20 mg/mL.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Final Concentrations: 1 µM Test Compound, 0.5 mg/mL Microsomes.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH (Time 0).

    • Sample at

      
       min.
      
    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: Determine Free Fraction (


), critical for comparing Cl vs. F analogs.
  • System: RED (Rapid Equilibrium Dialysis) Device inserts.

  • Procedure:

    • Spike plasma with test compound (5 µM).

    • Load 200 µL spiked plasma into the donor chamber.

    • Load 350 µL PBS buffer into the receiver chamber.

    • Incubate at 37°C for 4 hours on an orbital shaker.

  • Validation:

    • Measure concentration in both chambers via LC-MS/MS.

    • Calculation:

      
      .
      
    • Self-Check: Ensure mass balance (recovery) is >80% to rule out non-specific binding to the device (common with Br/Cl analogs).

Structure-Pharmacokinetic Relationship (SPKR) Workflow

The following diagram outlines the decision logic for optimizing this scaffold.

SPKR_Workflow Start Lead N-Hydroxybenzamide (Poor PK) Step1 Identify Metabolic Hotspot (MetID Study) Start->Step1 Branch1 Para-Oxidation? Step1->Branch1 Branch2 Rapid Hydrolysis? Step1->Branch2 Soln1 Substitute with Fluorine (F) Maintains Sol, Blocks CYP Branch1->Soln1 Yes Soln2 Substitute with Chlorine (Cl) Steric Shield, Increases LogP Branch2->Soln2 Yes Check Check Solubility & Protein Binding Soln1->Check Soln2->Check ResultF F-Analog: Balanced PK, mod. T1/2 Check->ResultF If LogP < 3 ResultCl Cl-Analog: Long T1/2, Low Free Fraction Check->ResultCl If LogP > 3

Caption: Decision tree for halogen selection based on metabolic liability and physicochemical constraints.

References

  • BenchChem. (2025).[1] A Comparative Assessment of Halogenated Benzamides in Drug Discovery. Retrieved from 1

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from 2

  • Han, S., et al. (2017).[3] Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects. Bioorganic Chemistry. Retrieved from 3

  • Kümmerer, K., et al. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability.[4] MDPI. Retrieved from 4

  • Soto-Delgado, J., et al. (2025).[5] Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Retrieved from 6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.